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4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol Documentation Hub

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  • Product: 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

Core Science & Biosynthesis

Foundational

synthesis of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

An In-depth Technical Guide to the Synthesis of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the , a substituted piperidine derivative with potential applications in pharmaceutical research. The core of the proposed synthesis is a reductive amination reaction, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[1][2] This document will delve into the selection of starting materials, a detailed step-by-step reaction protocol, and the underlying chemical principles. Furthermore, it will address the characterization of the final compound and its intermediates, as well as crucial safety considerations. The guide is intended to provide researchers and drug development professionals with the necessary scientific grounding to approach the synthesis of this and structurally related compounds with confidence.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[3][4] Its prevalence in medicinal chemistry stems from its ability to confer favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability, to drug candidates. Substituted piperidines, in particular, offer a three-dimensional scaffold that can be precisely functionalized to achieve high-affinity and selective interactions with biological targets. The title compound, 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol, incorporates a chiral amino alcohol side chain, a feature often associated with biological activity.[5] The trimethylated piperidine ring provides a specific stereochemical and lipophilic profile that can be critical for target engagement.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the key disconnection is at the C-N bond between the piperidine ring and the butan-2-ol side chain. This leads to two primary starting materials: 1,2,5-trimethylpiperidin-4-one and 4-aminobutan-2-ol.

Retrosynthesis Target 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol Disconnect C-N Bond Formation (Reductive Amination) Target->Disconnect SM1 1,2,5-Trimethylpiperidin-4-one Disconnect->SM1 Precursor 1 SM2 4-Aminobutan-2-ol Disconnect->SM2 Precursor 2

Caption: Retrosynthetic analysis of the target compound.

The most direct and efficient method for forming this C-N bond is through reductive amination.[1][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and amine, followed by in-situ reduction to the desired secondary amine.[1] This approach is favored for its operational simplicity and generally high yields.

Synthesis of Precursors

Synthesis of 1,2,5-Trimethylpiperidin-4-one

1,2,5-Trimethylpiperidin-4-one is a key intermediate and can be synthesized through various established methods for substituted piperidones. A common approach involves a multi-component reaction or a Dieckmann condensation followed by alkylation.[7] For the purpose of this guide, we will assume this starting material is either commercially available or can be synthesized according to literature procedures. It is noted as a versatile building block in organic synthesis.[8]

Synthesis of 4-Aminobutan-2-ol

4-Aminobutan-2-ol can be prepared from commercially available starting materials. One plausible route involves the reduction of a corresponding azido or nitro alcohol, or the amination of a suitable precursor. For instance, it can be synthesized from 4-azido-2-butanol, which in turn can be prepared from 1,2-epoxybutane. Alternatively, microbiological methods for the production of amino alcohols are also being explored.[9]

Proposed Synthetic Protocol: Reductive Amination

The central transformation in this synthesis is the reductive amination of 1,2,5-trimethylpiperidin-4-one with 4-aminobutan-2-ol.

Reductive_Amination_Workflow cluster_reactants Reactants Ketone 1,2,5-Trimethylpiperidin-4-one ReactionVessel Reaction Mixture (Solvent: e.g., Methanol or THF) Ketone->ReactionVessel Amine 4-Aminobutan-2-ol Amine->ReactionVessel ReducingAgent Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) ReactionVessel->ReducingAgent Stirring Stir at Room Temperature ReducingAgent->Stirring Workup Aqueous Work-up (e.g., NaHCO3 solution) Stirring->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol Purification->Product Reductive_Amination_Mechanism Reactants Ketone + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺ Hemiaminal->Reactants - H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product Secondary Amine Iminium->Product + [H⁻] Hydride [H⁻] (from reducing agent) Water H₂O

Sources

Exploratory

Structural Elucidation of Novel Piperidine Scaffolds: A Multi-Dimensional Analytical Framework

Executive Summary: The Piperidine Challenge The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbusters from fentanyl to paroxetine. However, its structural elucidation is dece...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Challenge

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbusters from fentanyl to paroxetine. However, its structural elucidation is deceptively complex due to conformational mobility (chair-boat interconversion), nitrogen inversion (


-inversion), and the frequent presence of chiral centers .

This guide abandons generic "standard operating procedures" in favor of a causality-driven analytical framework. We integrate High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) techniques, and Density Functional Theory (DFT) to resolve constitution, relative stereochemistry, and absolute configuration.

Phase I: Elemental Composition & Fragmentation Logic (HRMS)

Before assessing connectivity, we must establish the molecular formula and fragmentation fingerprint. In piperidines, the nitrogen atom dictates the fragmentation pathway.

Ionization and Fragmentation Mechanics

Unlike carbocycles, piperidines undergo specific cleavage events driven by the radical-stabilizing power of the nitrogen lone pair.

  • 
    -Cleavage (Dominant Pathway):  Under Electron Ionization (EI) or high-energy Collision-Induced Dissociation (CID), the bond adjacent to the nitrogen breaks.[1] This generates a resonance-stabilized iminium ion.[1]
    
    • Diagnostic Value: The mass of the lost radical often identifies the substituent at the C2 or C6 position.

  • Ring Fission: Secondary fragmentation often involves the opening of the ring, particularly if the nitrogen is quaternary or protonated.

The Salt Factor

Critical Protocol: Always analyze the free base and the salt form (e.g., HCl, fumarate) separately.

  • Causality: Protonation locks the nitrogen lone pair, altering fragmentation energies and suppressing certain

    
    -cleavage pathways observed in the free base.
    
FeatureFree Base BehaviorProtonated Salt Behavior
Ionization Readily forms

in ESI.
Pre-charged; often shows

(cation only).
Fragmentation Prominent

-cleavage (iminium formation).[1]
Loss of neutral small molecules (e.g.,

,

).
Nitrogen Inversion Rapid at RT (averaged signals).Locked conformation (distinct axial/equatorial).

Phase II: Connectivity & Relative Stereochemistry (NMR)

NMR is the primary tool for defining the piperidine chair conformation. The distinction between axial (


)  and equatorial (

)
protons is the cornerstone of this analysis.
The Coupling Constant ( ) Logic

The Karplus relationship dictates that vicinal coupling constants (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) depend on the dihedral angle (

). In a fixed chair piperidine:
  • Axial-Axial (

    
    ): 
    
    
    
    . Large coupling (10–12 Hz ).
  • Axial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (2–5 Hz ).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (2–5 Hz ).

Diagnostic Rule: If you observe a multiplet with a width at half-height (


) > 20 Hz, the proton is axial  (dominated by large 

couplings). If

< 10 Hz, the proton is equatorial .
The "Anomalous" Chemical Shift

In cyclohexane, axial protons are typically shielded (upfield) relative to equatorial protons (


).
  • The Nitrogen Exception: In piperidines, the nitrogen lone pair anisotropy can invert this trend for protons at C2/C6 (alpha to nitrogen).

  • Protonation Effect: Upon converting to an HCl salt, the

    
    -protons shift downfield significantly (
    
    
    
    ppm) due to the inductive effect of the ammonium cation.
2D NMR Workflow

Do not run 2D experiments randomly. Follow this sequence:

  • COSY: Trace the spin system from H2 to H3 to H4.

  • HSQC (Multiplicity-Edited): Distinguish

    
     (up/down) from 
    
    
    
    (opposite phase). This identifies the methylene backbone.
  • NOESY/ROESY: The "Truth-Teller" for stereochemistry.

    • Key Interaction:1,3-diaxial NOE . If H2 is axial, it will show a strong NOE correlation with H4(axial) and H6(axial). This confirms the chair conformation and substituent orientation.[2]

Phase III: Absolute Configuration (Mosher's Method)

For chiral secondary piperidines, X-ray crystallography is ideal but often unavailable (oils/amorphous solids). Mosher’s Method is the validated alternative.

The Principle

Derivatization of the secondary amine with chiral


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride creates diastereomeric amides. The phenyl ring of the MTPA auxiliary shields protons on one side of the piperidine ring differently in the

- and

-derivatives.
The Protocol (Self-Validating)
  • Derivatization: React the piperidine separately with

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl.
  • Assignment: Fully assign the

    
     NMR of both amides.
    
  • Calculation: Calculate

    
     for every proton.
    
  • Visualization: Map the signs (+/-) of

    
     onto the structure.
    
    • Validation: The signs must group contiguously. If signs are randomly scattered, the conformation is not locked, or the assignment is wrong.

Phase IV: Computational Verification (DFT-GIAO)

When experimental NMR data is ambiguous (e.g., rapid ring flipping), Density Functional Theory (DFT) is required to predict chemical shifts and compare them with experimental values.

Workflow[2][3][4][5]
  • Conformational Search: Use Molecular Mechanics (MMFF94) to find all chair/boat minima.

  • Geometry Optimization: DFT level (e.g., B3LYP/6-31G* or

    
    B97X-D).
    
  • NMR Prediction: Calculate shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method.[3][4]

  • Boltzmann Weighting: Average the shifts based on the calculated energy of each conformer.

  • DP4+ Analysis: Statistical probability measure to assign the correct stereoisomer.

Visualization of Analytical Logic

Diagram 1: Integrated Elucidation Workflow

This flowchart illustrates the decision-making process from isolation to final structure.

ElucidationWorkflow Start Unknown Piperidine Compound HRMS Phase 1: HRMS (ESI/EI) Determine Formula & Fragmentation Start->HRMS NMR_1D Phase 2: 1D NMR (1H, 13C) Identify Spin Systems HRMS->NMR_1D NMR_2D Phase 2b: 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Stereo_Check Chiral Centers Present? NMR_2D->Stereo_Check NOESY Relative Stereochem (NOESY/ROESY 1,3-diaxial) Stereo_Check->NOESY Yes Final Structure Confirmed Stereo_Check->Final No Mosher Absolute Config (Mosher's Method) NOESY->Mosher Secondary Amine? DFT Phase 3: DFT-GIAO Validation (DP4+) NOESY->DFT Ambiguous Data? Mosher->Final DFT->Final

Caption: Step-by-step logic flow for determining piperidine structure, moving from elemental composition to 3D spatial arrangement.

Diagram 2: Stereochemical Decision Tree (NMR)

This diagram details the specific logic used to assign axial vs. equatorial orientation based on J-coupling and NOE data.

StereoLogic Input Target Proton (H-x) Coupling Check Vicinal Coupling (3J) Input->Coupling LargeJ J > 10 Hz Coupling->LargeJ Wide Multiplet SmallJ J < 5 Hz Coupling->SmallJ Narrow Multiplet Axial Axial Orientation (Anti-periplanar) LargeJ->Axial Equatorial Equatorial Orientation (Gauche) SmallJ->Equatorial NOE_Check NOE Correlation Check Axial->NOE_Check Diaxial Strong NOE to H(x-2) or H(x+2) NOE_Check->Diaxial Confirm Chair

Caption: Logic gate for assigning proton orientation using coupling constants and Nuclear Overhauser Effect (NOE).

References

  • Hoye, T. R., et al. (2007). Mosher (MTPA) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Absolute Configuration. Journal of the American Chemical Society.[5] Retrieved from [Link]

  • Willoughby, P. H., et al. (2014).

    
     and 
    
    
    
    ) NMR Chemical Shifts. Nature Protocols. Retrieved from [Link]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Retrieved from [Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

The following technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol (CAS 1339819-26-9).[1] This document is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol (CAS 1339819-26-9).[1]

This document is structured for pharmaceutical scientists and process chemists requiring actionable protocols for handling this specific intermediate.

[1][2]

Executive Summary & Chemical Identity

4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol is a sterically congested, basic secondary amine commonly utilized as a scaffold in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2] Its structure features a 1,2,5-trimethylpiperidine core linked via a secondary amine to a butan-2-ol tail.[1][3]

The molecule poses specific challenges in development due to:

  • Lack of UV Chromophore: The absence of aromatic rings renders standard HPLC-UV (254 nm) ineffective.[3][4]

  • Basicity: Two basic nitrogen centers (tertiary piperidine N and secondary linker N) dictate a pH-dependent solubility profile.[3][4]

  • Stereochemical Complexity: The presence of three chiral centers on the ring (positions 2, 4,[3][4] 5) and one on the side chain (butan-2-ol) creates potential for diastereomeric mixtures.[1][3]

PropertyDetail
CAS Number 1339819-26-9
Molecular Formula C₁₂H₂₆N₂O
Molecular Weight 214.35 g/mol
Predicted pKa (Base) ~10.2 (Piperidine N), ~9.5 (Secondary Amine)
Predicted LogP 1.2 – 1.8 (pH dependent)
Physical State Viscous oil or low-melting solid (hygroscopic)

Solubility Profile & Solvent Compatibility[5][8]

Aqueous Solubility & pH Dependence

As a dibasic molecule, the solubility of this compound is governed by the ionization state of its nitrogen atoms.[3][4]

  • pH < 8.0 (High Solubility): The molecule exists predominantly as a di-cation or mono-cation.[1][3] Aqueous solubility is expected to be high (>50 mg/mL) in acidic buffers (pH 1.2, 4.5).[1][3][4]

  • pH > 10.0 (Low Solubility): As the pH approaches the pKa of the piperidine nitrogen (~10.2), the molecule becomes neutral.[1][3][4] Solubility will drop significantly, potentially leading to oiling out or precipitation.[3][4]

  • Recommendation: For aqueous stock solutions, use 0.1 N HCl or acidic buffers (citrate/phosphate pH 4-6).[3][4] Avoid phosphate buffers at pH > 8 due to potential salt precipitation if counter-ions are incompatible.[3][4]

Organic Solvent Compatibility

The lipophilic trimethylpiperidine core provides good solubility in polar aprotic solvents.[3][4]

SolventSolubility RatingApplication
DMSO Excellent (>100 mg/mL)Cryostorage stocks; biological assays.[1][3]
Methanol/Ethanol ExcellentProcess solvent; recrystallization.[3][4]
Dichloromethane GoodExtraction; chromatography loading.[3][4]
Acetonitrile ModerateHPLC mobile phase (requires buffer).[3][4]
Hexanes/Heptane PoorAnti-solvent for precipitation.[3][4]
Protocol: Equilibrium Solubility Determination

Since this molecule lacks a UV chromophore, this protocol utilizes LC-MS or CAD (Charged Aerosol Detection).[1]

  • Preparation: Weigh 5 mg of compound into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of test media (pH 1.2, 4.5, 6.8, 7.4, Water).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Centrifuge at 13,000 rpm for 10 mins. Filter supernatant through 0.22 µm PTFE filter.[3][4]

  • Analysis: Dilute filtrate 1:100 with Mobile Phase A and quantify via LC-MS/CAD against a 5-point calibration curve.

Stability Profile & Degradation Pathways[1][5]

Critical Instability Factors[1][5]
  • Oxidation (N-Oxide Formation): The tertiary amine in the piperidine ring is susceptible to oxidation by peroxides or atmospheric oxygen over time, forming the N-oxide.[1][3] The secondary amine linker is less reactive but can degrade under radical stress.[3][4]

  • Hygroscopicity: The amino-alcohol motif is highly polar and capable of hydrogen bonding, making the solid state prone to absorbing atmospheric moisture.[3][4] This can lead to hydrolysis of trace impurities or physical instability (deliquescence).[1][3][4]

  • Thermal: Stable up to ~60°C in solid state.[3][4] In solution, avoid temperatures >40°C at alkaline pH to prevent potential elimination or retro-Michael type decomposition (though less likely without strong electron-withdrawing groups).[1][3]

Analytical Method Strategy (No Chromophore)

Do not use UV detection. The lack of conjugation means the molar extinction coefficient is negligible.[1][3][4]

  • Primary Method: LC-MS (ESI+) . Monitor [M+H]+ = 215.2.[1][3][4]

  • Alternative: CAD (Charged Aerosol Detector) or ELSD .[3][4] These are universal detectors ideal for non-chromophoric amines.[3][4]

  • Mobile Phase: High pH (Ammonium Bicarbonate pH 10) is preferred for peak shape of basic amines, but low pH (Formic Acid 0.1%) gives better sensitivity in ESI+.[1][3][4]

Protocol: Forced Degradation Study

To validate stability, subject the material to the following stress conditions:

ConditionStressorDurationTarget Degradation
Acid Hydrolysis 1N HCl24 hrs @ 60°CCleavage/Hydrolysis
Base Hydrolysis 1N NaOH24 hrs @ 60°CChemical stability
Oxidation 3% H₂O₂4 hrs @ RTN-Oxide formation (Major pathway)
Thermal Solid State7 days @ 60°CPhysical/Chemical
Photolytic 1.2M Lux hours24 hrsRadical oxidation

Visualizations

Solubility Screening Workflow

The following diagram outlines the decision logic for solvent selection and solubility testing.

SolubilityWorkflow cluster_analysis Analytical Readout Start Start: 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol CheckUV Check Structure: Chromophore? Start->CheckUV NoUV NO: Use LC-MS / CAD / ELSD CheckUV->NoUV Aliphatic Amine SolubilityTest Solubility Screening NoUV->SolubilityTest Aqueous Aqueous Buffers SolubilityTest->Aqueous Organic Organic Solvents SolubilityTest->Organic pH1 pH 1.2 (SGF) Expected: High (>50mg/mL) Aqueous->pH1 pH7 pH 7.4 (PBS) Expected: Moderate Aqueous->pH7 pH10 pH 10 (Basic) Expected: Low/Oiling Out Aqueous->pH10 DMSO DMSO Stock Solution Organic->DMSO MeOH Methanol Process Solvent Organic->MeOH LCMS LC-MS (ESI+) [M+H]+ = 215.2 pH1->LCMS pH7->LCMS pH10->LCMS

Caption: Workflow for solubility profiling emphasizing the requirement for non-UV detection methods due to the aliphatic structure.

Proposed Degradation Pathways

Mechanistic view of potential instability.[3][4]

Degradation Parent Parent Molecule (MW 214.35) NOxide N-Oxide Impurity (Oxidation of Piperidine N) [M+H]+ = 230.35 Parent->NOxide + H2O2 / O2 (High Risk) Dehydration Dehydration Product (Loss of OH) [M+H]+ = 196.3 Parent->Dehydration + Acid / Heat (Moderate Risk)

Caption: Primary degradation pathways. N-oxidation is the dominant risk factor during storage.[1]

Handling & Storage Recommendations

Based on the chemical structure and predicted stability, the following handling protocols are mandatory to maintain integrity:

  • Storage Atmosphere: Store under Argon or Nitrogen atmosphere.[3][4] The tertiary amine is sensitive to air oxidation over long periods.[3][4]

  • Temperature: Long-term storage at -20°C . Short-term (working bench) at 2-8°C.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage if the material is an oil (potential for leaching).[1][3][4]

  • Reconstitution:

    • Prepare stocks in DMSO for biological use (stable for 3-6 months at -20°C).

    • Avoid storing dilute aqueous solutions (>24 hours) as basic amines can adsorb to glass or plastic surfaces.[1][3][4]

References

  • PubChem. (n.d.).[3][4][5][6] Compound Summary: 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol (CAS 1339819-26-9).[1][2] National Library of Medicine.[3][4] Retrieved February 17, 2026, from [Link][1][3]

  • LookChem. (2024).[3][4] 1,2,5-Trimethyl-4-piperidone Derivatives and Solubility Data. LookChem.[3][4] Retrieved February 17, 2026, from [Link][1][3]

Sources

Protocols & Analytical Methods

Method

in vitro assay protocols for 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

Application Note: Comprehensive In Vitro Profiling of Piperidine-Based Scaffolds Focus Compound: 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol CAS: 1339819-26-9 | Molecular Weight: 214.35 g/mol Abstract & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive In Vitro Profiling of Piperidine-Based Scaffolds Focus Compound: 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol CAS: 1339819-26-9 | Molecular Weight: 214.35 g/mol

Abstract & Strategic Overview

This application note details the standardized in vitro characterization protocols for 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol , a functionalized piperidine derivative. Piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to modulate G-protein-coupled receptors (GPCRs), ion channels (particularly Sigma-1 and hERG), and kinase pathways.

However, the specific substitution pattern—a 1,2,5-trimethyl core linked to a butan-2-ol tail—presents unique solubility and basicity profiles that demand tailored assay conditions. This guide moves beyond generic screening, providing a causal workflow to assess:

  • Physicochemical Viability: pKa-dependent solubility and membrane permeability.

  • Safety Pharmacology: Mitigating the "Piperidine Liability" (hERG channel blockade).

  • Target Engagement: Sigma-1 Receptor (σ1R) binding affinity, a high-probability target for this structural class.

Part 1: Physicochemical Stability & Solubility Profiling

Rationale: The 1,2,5-trimethylpiperidinyl group contains a basic nitrogen.[1] The ionization state of this nitrogen (protonated vs. neutral) is the primary determinant of assay reproducibility. Standard DMSO stocks often crash out in neutral buffers if pKa is ignored.

Protocol 1.1: Kinetic Solubility & pKa Determination
  • Objective: Determine the thermodynamic solubility limit in pH 7.4 PBS to prevent false negatives in biological assays.

  • Materials:

    • Test Compound (CAS 1339819-26-9).[2][3]

    • Universal Buffer (pH 2.0 – 10.0).

    • HPLC-UV or LC-MS/MS.

Workflow:

  • Stock Preparation: Dissolve 2.14 mg of compound in 1 mL DMSO to create a 10 mM stock . Sonicate for 5 minutes at 25°C.

  • Buffer Spiking: Spike 10 µL of stock into 490 µL of buffers at pH 4.0, 7.4, and 9.0 (Final conc: 200 µM, 2% DMSO).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (210 nm/254 nm).

Data Output Format:

pH ConditionSolubility (µM)% RecoveryInterpretation
pH 4.0[Experimental]>90%Highly Soluble (Protonated)
pH 7.4[Experimental]TBDCritical Assay Range
pH 9.0[Experimental]<50%Likely Precipitation (Neutral)

Technical Insight: If solubility at pH 7.4 is <50 µM, all subsequent biological assays must utilize a cyclodextrin carrier (0.5% HP-β-CD) to maintain bioavailability without interfering with receptor binding.

Part 2: Safety Pharmacology (The "Piperidine Liability")

Rationale: Piperidine derivatives are structurally predisposed to off-target interactions with the hERG potassium channel (Kv11.1), leading to cardiotoxicity (QT prolongation). The hydrophobic tail (butan-2-ol) combined with the central nitrogen mimics the pharmacophore of known hERG blockers.

Protocol 2.1: Fluorescence Polarization hERG Binding Assay
  • Objective: Rapid, high-throughput estimation of hERG liability before expensive patch-clamp studies.

  • Mechanism: Competitive displacement of a high-affinity red-shifted fluorescent tracer (e.g., E-4031 analog) from hERG membrane fractions.

Materials:

  • Recombinant hERG membrane fractions (commercial).

  • Fluorescent Tracer (Red, Ex/Em: 530/590 nm).

  • Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.05% Pluronic F-127, pH 7.4.

Step-by-Step Procedure:

  • Plate Setup: Use black 384-well low-volume plates.

  • Compound Addition: Dispense 100 nL of Test Compound (10-point dose response, 100 µM down to 1 nM).

  • Membrane/Tracer Mix:

    • Mix hERG membranes (final 5 µ g/well ) with Tracer (1 nM) in Assay Buffer.

    • Critical: Keep mix on ice until dispensing.

  • Incubation: Dispense 10 µL of Mix into wells. Incubate for 2 hours at Room Temperature (dark).

  • Read: Measure Fluorescence Polarization (mP) on a multimode reader.

Data Analysis: Calculate IC₅₀ using a four-parameter logistic fit.

  • IC₅₀ < 1 µM: High Risk (Stop/Redesign).

  • IC₅₀ 1–10 µM: Moderate Risk.

  • IC₅₀ > 10 µM: Low Risk (Proceed to efficacy).

Part 3: Functional Bioactivity (Sigma-1 Receptor)[1]

Rationale: Literature correlates piperidine/piperazine scaffolds with high affinity for Sigma-1 Receptors (σ1R) , which modulate cellular stress and neuroprotection. This assay validates the compound's potential as a bioactive ligand.

Protocol 3.1: Radioligand Binding Assay (Competition)
  • Target: Human Sigma-1 Receptor (σ1R).

  • Radioligand: [³H]-(+)-Pentazocine (High selectivity for σ1R over σ2R).

  • Non-specific Control: Haloperidol (10 µM).

Workflow Visualization (Graphviz):

SigmaBinding Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (10 µM - 0.1 nM) Stock->Dilution Incubation Incubation 120 min @ 37°C Dilution->Incubation + [³H]-Pentazocine Membrane Jurkat Cell Membranes (Expressing σ1R) Membrane->Incubation Harvest Harvest via GF/B Filters Incubation->Harvest Count Scintillation Counting (CPM) Harvest->Count

Figure 1: Workflow for Sigma-1 Receptor competitive binding assay.

Detailed Procedure:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mix: In a 96-well plate, combine:

    • 50 µL Test Compound (various concentrations).

    • 50 µL [³H]-(+)-Pentazocine (Final conc: 2 nM, ~Kd).

    • 100 µL Membrane Suspension (20 µg protein/well).

  • Incubation: Incubate for 120 minutes at 37°C . (Note: Piperidines often have slow off-rates; extended incubation ensures equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Wash: Wash 3x with ice-cold Tris buffer.

  • Detection: Add scintillation cocktail and count radioactivity.

Interpretation:

  • Ki Calculation:

    
    
    
  • Success Criteria: A Ki < 100 nM indicates a potent "Hit" for further optimization.

Part 4: Cytotoxicity Screening (General)

Rationale: Before claiming therapeutic efficacy, non-specific cytotoxicity must be ruled out.

Protocol 4.1: MTT Metabolic Activity Assay
  • Cell Lines: HEK293 (Normal) vs. HepG2 (Liver metabolic active).

  • Timepoint: 48 hours.

Procedure:

  • Seed cells at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treat with compound (0.1 – 100 µM).

  • Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilize formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

Data Summary Table:

CompoundCell LineIC₅₀ (µM)Tox Ratio (HepG2/HEK)
4-[(1,2,5...)]HEK293> 50Safe
4-[(1,2,5...)]HepG2< 10Metabolic Tox Risk
Doxorubicin (Ctrl)HepG20.5Positive Control

References

  • BLD Pharm. (n.d.).[3] Product Analysis: 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol (CAS 1339819-26-9).[2][3] Retrieved from

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from

  • BenchChem. (2025).[4][5] Application Notes and Protocols for In Vitro Evaluation of Piperidine Bioactivity. Retrieved from

  • World Health Organization (WHO). (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.[6] Retrieved from

Sources

Application

High-Performance Quantification of Trimethylpiperidine (TMP) Isomers: A Multi-Modal Analytical Guide

Executive Summary & Strategic Approach Trimethylpiperidines (TMPs), such as 2,4,6-trimethylpiperidine or 1,2,6-trimethylpiperidine, present unique analytical challenges due to their high basicity (pKa 10.8–11.5), lack of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

Trimethylpiperidines (TMPs), such as 2,4,6-trimethylpiperidine or 1,2,6-trimethylpiperidine, present unique analytical challenges due to their high basicity (pKa


 10.8–11.5), lack of strong UV chromophores, and potential for stereoisomerism. In drug development, they often appear as genotoxic impurities (GTIs) from reagents or degradants of piperidine-based pharmacophores (e.g., fentanyl analogs, anesthetics).

The Analytical Challenge:

  • Tailing: The secondary/tertiary amine moiety interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.

  • Detection: Lack of conjugation makes UV detection (210 nm) non-specific and insensitive.

  • Isomerism: TMPs exist as cis/trans isomers and enantiomers, requiring high-resolution separation.

The Solution: This guide proposes a bifurcated strategy: GC-MS for process impurities (volatile, high-throughput) and LC-MS/MS for bioanalysis (trace levels in plasma/urine).

Analytical Decision Matrix

AnalyticalStrategy Start Sample Matrix Decision Volatility & Matrix? Start->Decision GC Method A: GC-MS (Process Impurities/Solvents) Decision->GC Volatile / Organic Solvent LC Method B: LC-MS/MS (Biofluids/Trace Analysis) Decision->LC Aqueous / Plasma Chiral Chiral Separation? (Stereoisomer Specificity) GC->Chiral If enantiomers req. LC->Chiral

Figure 1: Decision tree for selecting the optimal analytical platform based on sample matrix and volatility.

Method A: GC-MS for Process Impurities (Gold Standard)

Rationale: TMPs are sufficiently volatile for Gas Chromatography. However, standard phases (like 5%-phenyl) fail due to amine-silanol interactions. This protocol utilizes a Base-Deactivated column technology to ensure sharp peak shapes without derivatization.

Instrument Configuration
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).

  • Inlet: Split/Splitless (S/SL) with an Ultra-Inert liner containing wool (to trap non-volatiles).

  • Column (Critical): Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5.0 µm).

    • Why? These columns utilize basic deactivation chemistry specifically designed to neutralize surface silanols, preventing the "shark-tooth" tailing common with amines [1].

Operational Protocol
ParameterSettingCausality/Notes
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Higher flow optimizes amine elution and reduces residence time.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection 1.0 µL, Split 10:1TMPs are often abundant in process samples; split prevents saturation.
Oven Program 40°C (hold 2 min)

15°C/min

220°C (hold 3 min)
Slow ramp separates closely eluting cis/trans isomers.
Transfer Line 280°CPrevents condensation of less volatile matrix components.
Ionization EI (70 eV)Standard library matching (NIST).
Acquisition SIM Mode (Selected Ion Monitoring)Target Ions: m/z 127 (M+), 112 (M-CH3), 84 (Ring cleavage).

System Suitability Test (SST):

  • Tailing Factor (

    
    ):  Must be < 1.5 for the TMP peak.
    
  • Resolution (

    
    ):  > 1.5 between cis and trans isomers (if present).
    

Method B: LC-MS/MS for Bioanalysis (Trace Level)[1]

Rationale: In biological matrices (plasma), TMPs are protonated (pH < pKa). Reversed-Phase (RP) LC on standard C18 columns leads to zero retention (elution in void volume). This protocol uses High-pH Reversed-Phase Chromatography to suppress ionization on-column, forcing the amine into its neutral, hydrophobic state for retention.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini NX-C18.

    • Why? These columns use hybrid particles stable up to pH 12. Standard silica dissolves > pH 8.

Mobile Phase Chemistry
  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Mechanism:[1] At pH 10.5, TMP (pKa ~11) is partially deprotonated, increasing hydrophobicity and retention on the C18 chain [2].

Gradient & MS Parameters

Gradient Table:

Time (min) %B Curve
0.0 5 Initial
1.0 5 Hold (Load)
6.0 90 Elute
7.0 90 Wash

| 7.1 | 5 | Re-equilibrate |

MS/MS Transitions (ESI Positive):

  • Precursor: 128.1 (m/z, [M+H]+)

  • Quantifier: 128.1

    
     84.1 (Ring cleavage)
    
  • Qualifier: 128.1

    
     56.1 (Fragment)
    
  • Collision Energy: Optimized per instrument (typically 20–35 eV).

Workflow Visualization

The following diagram illustrates the critical sample preparation steps to ensure recovery and prevent matrix effects.

SamplePrep RawSample Raw Sample (Plasma/Reaction Mix) Split Select Pathway RawSample->Split LCPeep Protein Precipitation (Cold ACN 3:1) Split->LCPeep LC-MS (Bio) GCBase Basification (Add 1M NaOH, pH > 12) Split->GCBase GC-MS (Impurity) LCCentrifuge Centrifuge (10,000 x g, 10 min) LCPeep->LCCentrifuge LCSup Supernatant Dilute with pH 10 Buffer LCCentrifuge->LCSup Inject Instrument Injection LCSup->Inject GCExtract LLE Extraction (MTBE or Hexane) GCBase->GCExtract GCDry Dry Organic Layer (Na2SO4) GCExtract->GCDry GCDry->Inject

Figure 2: Sample preparation workflows. Note the critical basification step in GC prep to ensure TMPs partition into the organic phase.

Validation Framework (ICH Q2 R2)

To ensure regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines [3].[2][3][4]

Specificity & Selectivity
  • Requirement: No interfering peaks at the retention time of TMP in blank matrix.

  • Isomer Separation: If the TMP has chiral centers (e.g., 2,4,6-trimethylpiperidine), you must demonstrate separation of enantiomers if one is the active/toxic species.

    • Chiral Note: For enantiomeric separation, switch to a Polysaccharide-based chiral column (e.g., Chiralpak AD-H) using Normal Phase (Hexane/IPA/Diethylamine) [4].

Linearity & Sensitivity
  • Range: Typically 1.0 ng/mL to 1000 ng/mL for LC-MS/MS.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

  • Weighting: Use

    
     weighting for calibration curves to improve accuracy at the lower end of the range.
    
Accuracy & Precision
  • Protocol: Spike QC samples at Low, Medium, and High concentrations (n=6).

  • Acceptance: Mean recovery 85–115% (Accuracy); RSD < 15% (Precision).

Troubleshooting Guide

ProblemRoot CauseCorrective Action
GC: Peak Tailing Active silanols in liner or column.Replace liner with ultra-inert wool; trim column guard; ensure column is "Base Deactivated".
LC: RT Drift pH instability in mobile phase.Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.
LC: Low Sensitivity Ion suppression from matrix.Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using MTBE at pH 12.
Ghost Peaks Carryover from previous high-conc sample.Add a "needle wash" step with 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Restek Corporation. (2024). Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Retrieved from [Link]

  • Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[2][4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Daicel Chiral Technologies. (2024). Separation of Amine Enantiomers on Polysaccharide Phases. Retrieved from [Link]

Sources

Method

HPLC method development for 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

Application Note: HPLC Method Development for 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol Executive Summary The analysis of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol presents a classic "perfect storm" of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

Executive Summary

The analysis of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol presents a classic "perfect storm" of chromatographic challenges: it is highly basic, moderately polar, and lacks a distinct UV chromophore.[1] Standard Reversed-Phase HPLC (RP-HPLC) with UV detection at 254 nm is ineffective for this molecule.[1][2]

This guide provides a tiered approach to method development, prioritizing LC-MS/MS and Charged Aerosol Detection (CAD) for R&D environments, while offering a Derivatization-UV protocol for Quality Control (QC) labs lacking mass spectrometry.[1]

Key Technical Recommendations:

  • Stationary Phase: High-pH stable Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH) to allow operation at pH > 10.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Detection: MS (ESI+) or CAD.[2] (UV < 210 nm is discouraged due to low sensitivity and solvent cutoff interference).[2]

Physicochemical Analysis & Challenges

Before selecting column chemistry, we must understand the analyte's behavior in solution.[1][2]

PropertyValue (Est.)Chromatographic Implication
Structure Piperidine ring + Aliphatic linkerNo Chromophore: The molecule has no conjugated

-system.[1][2] UV response is negligible above 210 nm.[2]
Basicity (pKa) pKa₁

10.5 (Piperidine N)pKa₂

9.0 (Secondary Amine)
Peak Tailing: At neutral/low pH, the molecule is doubly charged (

), leading to severe silanol interactions and peak tailing on standard C18 columns.[1]
LogP

0.8 - 1.2
Retention: Moderately polar.[1][2] Requires high aqueous content or high pH to retain on C18.[1][2]
Stereochemistry Multiple chiral centersIsomer Separation: The method must be capable of resolving diastereomers (cis/trans piperidine isomers).[2]

Method Development Decision Matrix

The choice of method depends entirely on available instrumentation.

MethodSelection Start Start Method Development CheckMS Is LC-MS or CAD Available? Start->CheckMS YesMS YES CheckMS->YesMS NoMS NO CheckMS->NoMS Protocol1 Protocol 1: High pH RP-LC-MS/CAD (Recommended) YesMS->Protocol1 High Sensitivity Robustness Protocol2 Protocol 2: Pre-Column Derivatization (FMOC or Benzoyl Chloride) NoMS->Protocol2 QC/Routine High Sensitivity Protocol3 Protocol 3: Low UV (205 nm) (High Conc. Only) NoMS->Protocol3 Limit Test Low Sensitivity

Figure 1: Decision tree for selecting the appropriate detection and separation strategy.

Protocol 1: High pH RP-LC-MS/CAD (Gold Standard)

Rationale: Operating at pH 10.0 (near the pKa) suppresses the ionization of the amine groups.[1] This neutralizes the molecule, increasing its hydrophobicity (retention) and eliminating ionic interactions with silanols (tailing).[1]

Instrument Configuration
  • System: UHPLC or HPLC capable of binary gradient.

  • Detector:

    • MS: ESI Positive Mode (SIM or MRM).[2]

    • CAD: Nebulizer temp 35°C (Universal detection for non-chromophoric species).

Chromatographic Conditions
  • Column: Waters XBridge C18 BEH, 2.1 x 100 mm, 2.5 µm (or equivalent High-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
8.060Elution of Main Peak
8.195Wash
10.095Wash Hold
10.15Re-equilibration
14.05End

Expected Result: Sharp, symmetrical peak (


). Diastereomers may resolve as partially separated peaks; adjust gradient slope to 1% B/min if isomer separation is critical.[1][2]

Protocol 2: Pre-Column Derivatization (UV Detection)

Rationale: If MS is unavailable, we must chemically attach a chromophore.[1][2] Benzoyl Chloride is selected over FMOC for this protocol because it reacts rapidly with both primary and secondary amines to form stable amides with strong UV absorbance at 254 nm.[2]

Reagents
  • Derivatizing Agent: Benzoyl Chloride (dissolved in Acetonitrile, 10 mg/mL).[2]

  • Buffer: 2M Sodium Hydroxide (NaOH).

  • Quenching Agent: Glycine solution (100 mg/mL).[2]

Derivatization Workflow
  • Mix: Transfer 500 µL of Sample Solution (in water/methanol) to a vial.

  • Alkalize: Add 250 µL of 2M NaOH.

  • React: Add 50 µL of Benzoyl Chloride solution. Vortex immediately for 30 seconds.[2]

  • Incubate: Let stand at Room Temperature for 5-10 minutes.

  • Quench: Add 50 µL Glycine solution to consume excess reagent.

  • Neutralize: Adjust pH to ~7 with dilute Phosphoric Acid if necessary (optional, depending on column).

  • Inject: Inject the supernatant.

Chromatographic Conditions (UV)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Detection: UV at 254 nm .[2]

  • Gradient: 10% B to 80% B over 15 minutes. (The benzoylated derivative is much more hydrophobic).[2]

Derivatization Amine Analyte (Non-UV Active) Reaction Reaction (pH > 10, RT) Amine->Reaction Reagent Benzoyl Chloride (UV Active) Reagent->Reaction Product Benzoylated-Analyte (Strong UV @ 254nm) Reaction->Product Nucleophilic Substitution

Figure 2: Reaction scheme for converting the non-chromophoric amine into a UV-active amide.[1][2]

Validation & System Suitability

Regardless of the protocol chosen, the following criteria must be met to ensure data integrity (E-E-A-T).

ParameterAcceptance CriteriaRationale
Tailing Factor (

)
NMT 1.5 (Protocol 1)NMT 1.2 (Protocol 2)Basic amines are prone to tailing.[1][2] High tailing indicates insufficient pH control or column aging.[2]
Precision (RSD) NMT 2.0% (n=6)Ensures injection and detector stability.[2]
Resolution (

)
> 1.5 between diastereomersIf isomer quantification is required, baseline separation is mandatory.[2]
Sensitivity (S/N) > 10 (LOQ)Critical for impurity analysis.[2]

Troubleshooting Guide

Issue: Peak Doublet or Split Peak

  • Cause 1: Diastereomers.[2] The 1,2,5-trimethyl substitution pattern allows for cis/trans isomerism.[1]

  • Cause 2: Mismatch between sample solvent and mobile phase.[2]

  • Solution: If the doublet is constant, it is likely isomers.[1][2] Verify by running a slower gradient. If it varies with injection volume, dilute the sample in the starting Mobile Phase.[1][2]

Issue: Low Sensitivity (Protocol 1)

  • Cause: Poor ionization in MS or low evaporation in CAD.[2]

  • Solution: For MS, ensure the pH is high enough to keep the molecule neutral in the column, but ionization happens in the source.[1][2] Actually, for ESI+, low pH (Formic acid) often gives better signal intensity if the chromatography can be managed.[1]

    • Alternative Hybrid Strategy: Use a CSH C18 (Charged Surface Hybrid) column with 0.1% Formic Acid .[2] The CSH surface charge repels the protonated amine, preventing tailing even at low pH, allowing for maximum MS sensitivity.[1][2]

References

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines.[2] Application Note. Link

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines using DMQC-OSu.[1][2]Link

  • PubChem. Compound Summary: 4-aminobutan-2-ol (Related Structure).[1][2][5] National Library of Medicine.[2] Link[1]

  • McCalley, D. V. (2010).[2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (General reference for High pH strategy).[2]

  • Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Reference for High pH stability). Link[1]

Sources

Application

Application Notes &amp; Protocols: Elucidating the Mechanism of Action for Novel Piperidine-Based Drugs

For: Researchers, scientists, and drug development professionals. Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from oncology to neuroscience, underscores its status as a "privileged scaffold."[3][4] This versatility stems from the piperidine motif's ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, enhancing metabolic stability, and improving pharmacokinetic profiles (ADME).[3][5]

The pharmacological activity of piperidine derivatives is incredibly diverse, targeting a wide array of proteins including enzymes (e.g., kinases, methyltransferases), G-protein coupled receptors (GPCRs), and ion channels.[3][6][7] Consequently, determining the precise Mechanism of Action (MoA) for a novel piperidine-based drug is a critical, multi-faceted endeavor in the drug discovery pipeline. A thorough understanding of MoA is essential for lead optimization, predicting clinical efficacy, and identifying potential off-target liabilities that could lead to toxicity.[8][9]

This guide provides a strategic framework and detailed protocols for a tiered approach to MoA elucidation, starting from direct target interaction in a cellular context to the downstream consequences on signaling pathways.

Tier 1: Confirming Target Engagement in a Cellular Milieu

The foundational step in any MoA study is to unequivocally demonstrate that the drug binds to its intended target within the complex and physiologically relevant environment of a living cell.[9][10][11] While biochemical assays using purified proteins are invaluable for initial screening, they lack the context of cellular compartments, protein complexes, and endogenous cofactor concentrations that can profoundly influence drug binding.[8][11] The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method to verify intracellular target engagement.[10][12]

Scientific Principle of CETSA

CETSA operates on the principle of ligand-induced thermal stabilization.[12][13] When a small molecule drug binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation.[10][12] By subjecting drug-treated cells to a temperature gradient, one can observe a "shift" in the melting temperature (Tagg) of the target protein in the presence of a binding ligand. The amount of soluble, non-aggregated protein remaining at each temperature is then quantified, typically by Western Blotting or mass spectrometry.[12][13]

Experimental Workflow: CETSA

The following diagram outlines the logical flow of a typical CETSA experiment.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Quantification cell_culture 1. Culture Cells to Optimal Confluency treatment 2. Treat Cells with Piperidine Drug vs. Vehicle cell_culture->treatment incubation 3. Incubate at 37°C to Allow Target Binding treatment->incubation aliquot 4. Aliquot Cell Suspension into PCR Tubes/Plate incubation->aliquot heat_challenge 5. Apply Temperature Gradient (e.g., 40-70°C) for 3 min aliquot->heat_challenge lysis 6. Lyse Cells (e.g., Freeze-Thaw) heat_challenge->lysis centrifugation 7. High-Speed Centrifugation to Pellet Aggregates lysis->centrifugation supernatant 8. Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant quant 9. Quantify Soluble Target Protein (e.g., Western Blot) supernatant->quant plot 10. Plot Melt Curve & Determine Thermal Shift (ΔTagg) quant->plot caption Figure 1. CETSA Experimental Workflow.

Caption: Figure 1. CETSA Experimental Workflow.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guideline and should be optimized for the specific cell line and target protein.

Materials:

  • Cell line expressing the target of interest (e.g., MCF-7, HEK293T).[13]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).[13]

  • Novel piperidine-based drug and vehicle control (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Thermal cycler or heating blocks.

  • High-speed refrigerated centrifuge.

  • Protein quantification assay (e.g., BCA).[13]

  • SDS-PAGE gels, transfer apparatus, PVDF membranes.[13]

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.[13]

  • Chemiluminescent substrate (ECL).[13]

  • Imaging system.[13]

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Harvest and resuspend cells in fresh media to a defined concentration.

    • Treat one batch of cells with the piperidine drug at a desired concentration (e.g., 10x expected IC₅₀) and another with vehicle control.

    • Incubate for 1 hour at 37°C in a CO₂ incubator to allow for compound uptake and target binding.[14]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • For an initial melt curve, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13][15]

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method that avoids protein denaturation, such as several rapid freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[13]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

    • Carefully transfer the supernatant, containing the soluble protein fraction, to fresh tubes.[13]

  • Western Blot Analysis:

    • Determine the protein concentration of each supernatant sample using a BCA assay.[13]

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.[13]

    • Transfer proteins to a PVDF membrane.[15]

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[13]

    • Incubate with a validated primary antibody against the target protein overnight at 4°C.[16]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detect the signal using an ECL substrate and quantify band intensities using an imaging system.[13]

  • Data Analysis:

    • For each treatment condition (drug vs. vehicle), plot the relative band intensity (normalized to the non-heated control) against the corresponding temperature.

    • The resulting melt curves can be fitted to determine the Tagg. A positive shift in the Tagg for the drug-treated sample compared to the vehicle control confirms target engagement.

Tier 2: Quantifying Binding Affinity and Kinetics

Once target engagement is confirmed, the next logical step is to quantify the binding interaction. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for obtaining precise kinetic and thermodynamic data, respectively.[17][18] This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

A. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is an optical technique that measures biomolecular interactions in real-time without the need for labels.[17] It provides key kinetic parameters: the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[17]

Protocol: SPR Kinetic Analysis

  • Immobilization: Covalently immobilize the purified target protein (ligand) onto a sensor chip surface.[17][19]

  • Analyte Injection: Inject a series of concentrations of the piperidine drug (analyte) across the sensor surface through a microfluidic system.[17]

  • Detection: Monitor the change in the refractive index near the sensor surface as the drug binds to the immobilized protein. This change is proportional to the mass change and is recorded in a sensorgram (response units vs. time).[20]

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to calculate ka, kd, and KD.[17]

B. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[21] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[18]

Protocol: ITC Binding Analysis

  • Sample Preparation: Place the purified target protein in the sample cell and the piperidine drug in the injection syringe, ensuring both are in identical, well-dialyzed buffer to minimize heats of dilution.[21]

  • Titration: Perform a series of small, sequential injections of the drug into the protein solution.

  • Heat Measurement: A sensitive calorimeter measures the minute heat changes (exothermic or endothermic) that occur with each injection as the binding reaction proceeds towards saturation.[21]

  • Thermodynamic Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of drug to protein. Fit this binding isotherm to a suitable model to determine Ka, n, and ΔH.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon mass changeMeasurement of heat released/absorbed
Primary Output ka, kd, KD (Kinetics & Affinity)Ka (KD), ΔH, ΔS, n (Thermodynamics & Stoichiometry)
Format Label-free, requires immobilizationLabel-free, in-solution
Throughput HigherLower
Use Case Ideal for kinetic ranking, SARGold standard for thermodynamic profiling, MoA validation

Tier 3: Interrogating Downstream Signaling Pathways

Confirming that a drug binds its target is only part of the story. The ultimate goal is to understand the functional consequences of that binding event. For many piperidine drugs targeting enzymes like kinases or epigenetic modifiers, this involves interrogating the downstream signaling pathways.[22][23][24][25]

Example Pathway: Kinase Inhibition

Protein kinases are one of the most significant classes of drug targets, and their dysregulation is implicated in numerous diseases, especially cancer.[22][23] Piperidine scaffolds are frequently used in the design of kinase inhibitors.[3] A common mechanism involves the inhibition of a specific kinase, which in turn blocks the phosphorylation of its downstream substrates, thereby disrupting a pro-survival or proliferative signaling cascade.

The diagram below illustrates a hypothetical signaling pathway where a novel piperidine drug inhibits a key kinase.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Target Kinase (e.g., MEK1) UpstreamKinase->TargetKinase Phosphorylates (Activates) DownstreamProtein Downstream Protein (e.g., ERK1/2) TargetKinase->DownstreamProtein Phosphorylates (Activates) PhosphoProtein Phosphorylated Downstream Protein TranscriptionFactor Transcription Factor PhosphoProtein->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Drug Novel Piperidine Inhibitor Drug->TargetKinase Inhibits caption Figure 2. Inhibition of a Kinase Signaling Pathway.

Caption: Figure 2. Inhibition of a Kinase Signaling Pathway.

Protocol: Western Blot for Pathway Analysis

Western blotting is a workhorse technique for monitoring changes in protein expression and post-translational modifications, such as phosphorylation, which is the hallmark of kinase activity.[16][26][27]

Objective: To determine if the piperidine drug inhibits the phosphorylation of a downstream substrate of the target kinase.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of the piperidine drug or vehicle for a specified time (e.g., 1-2 hours).

    • Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor like EGF to activate the EGFR pathway) for a short period (e.g., 15-30 minutes).[28] Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with 1X SDS sample buffer containing phosphatase and protease inhibitors.[16] Scrape the lysate, transfer to a tube, and sonicate to shear DNA.[16]

  • Protein Quantification and Electrophoresis:

    • Perform protein quantification, normalization, SDS-PAGE, and membrane transfer as described in the CETSA protocol.

  • Immunodetection:

    • This is the critical step. Use two separate primary antibodies:

      • One that recognizes the phosphorylated form of the downstream protein (e.g., anti-phospho-ERK1/2).

      • One that recognizes the total amount of the downstream protein (e.g., anti-total-ERK1/2).[28]

    • Probing for total protein serves as a crucial loading control and confirms that the drug's effect is on the phosphorylation event, not on the overall expression of the protein.

    • Block the membrane (BSA is often recommended for phospho-antibodies to reduce background).[28]

    • Incubate with the appropriate primary antibodies (typically overnight at 4°C), followed by washing and incubation with HRP-conjugated secondary antibodies.

  • Data Analysis:

    • Detect and quantify the bands for both the phosphorylated and total protein.

    • For each sample, normalize the phospho-protein signal to the total protein signal.

    • A dose-dependent decrease in the normalized phospho-protein signal in the drug-treated samples compared to the stimulated vehicle control demonstrates effective pathway inhibition.

Conclusion

Elucidating the mechanism of action for a novel piperidine-based drug is a systematic process that builds a comprehensive and validated biological narrative. By progressing through a logical tier of experiments—from confirming target engagement in cells (CETSA), to quantifying binding affinity (SPR/ITC), and finally to assessing functional downstream consequences (Western Blot)—researchers can build a robust data package. This rigorous, evidence-based approach is fundamental to making informed decisions, de-risking candidates, and ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

  • Kinome Profiling Service | MtoZ Biolabs . MtoZ Biolabs. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. Available at: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support . BPS Bioscience. Available at: [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs . deNOVO Biolabs. (2025). Available at: [Link]

  • Kinase Drug Discovery Services - Reaction Biology . Reaction Biology. Available at: [Link]

  • Biochemical assays in drug discovery and development - Celtarys Research . Celtarys Research. (2025). Available at: [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse . Patsnap. (2025). Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.org . International Journal of Novel Research and Development. (2023). Available at: [Link]

  • High-quality Epigenetic Assay Services - Reaction Biology . Reaction Biology. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments . TA Instruments. (2025). Available at: [Link]

  • DNA Methylation and Drug Discovery: Unveiling Epigenetic Mechanisms for Therapeutic Breakthroughs | EpigenTek . EpigenTek. Available at: [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design . Drug Discovery Today. (2011). Available at: [Link]

  • Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science . BioDuro. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC . Scientific Reports. (2022). Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol . Bio-protocol. (2024). Available at: [Link]

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  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol . Bio-protocol. (2018). Available at: [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 - Protocols.io . protocols.io. (2012). Available at: [Link]

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  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications . ACS Omega. (2023). Available at: [Link]

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Sources

Method

Application Notes and Protocols for High-Throughput Screening of Piperidine Compound Libraries

Introduction: The Piperidine Scaffold - A Privileged Motif in Modern Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its prevalence i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Motif in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in a vast array of FDA-approved drugs underscores its status as a "privileged scaffold."[1][2] This structural motif is present in a wide range of therapeutics, including central nervous system modulators, antihistamines, anticancer agents, and analgesics.[2] The significance of the piperidine scaffold lies in its ability to:

  • Modulate Physicochemical Properties: The piperidine ring can influence a molecule's pKa, logD, and logP, thereby affecting its solubility, permeability, and overall drug-like properties.[3]

  • Enhance Biological Activity and Selectivity: The introduction of chiral centers within the piperidine ring can lead to more specific interactions with biological targets, enhancing potency and reducing off-target effects.[3][4]

  • Improve Pharmacokinetic Profiles: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Given the therapeutic importance of piperidine-based compounds, high-throughput screening (HTS) of piperidine libraries is a critical strategy in the identification of novel drug candidates. This guide provides a comprehensive overview of the principles, protocols, and best practices for conducting successful HTS campaigns with a focus on this important class of molecules.

Part 1: Designing a Robust HTS Campaign for Piperidine Libraries

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few validated hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal Optimization PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen Proceed to HTS HitID Hit Identification PrimaryScreen->HitID Data Analysis DoseResponse Dose-Response Confirmation HitID->DoseResponse Confirmed Hits OrthogonalAssay Orthogonal Assays DoseResponse->OrthogonalAssay Potency & Efficacy Triage Hit Triage & Prioritization OrthogonalAssay->Triage Mechanism Confirmation

Figure 1: A generalized workflow for a high-throughput screening campaign.

Assay Selection and Development

The choice of assay technology is paramount and depends on the biological target and the desired readout. Common HTS assay formats include fluorescence-based, luminescence-based, and label-free technologies.[5]

  • Fluorescence-Based Assays: These are widely used due to their high sensitivity, versatility, and rapid signal generation.[6] Techniques include Fluorescence Intensity (FI), Fluorescence Polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][6][7]

  • Luminescence-Based Assays: Offering high sensitivity and low background, these assays are particularly useful for targets like kinases and GPCRs.[8][9][10] Reporter gene assays using luciferase are a common application.[8][9][10]

  • Label-Free Assays: These technologies, such as Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS), measure direct binding or enzymatic activity without the need for labels, which can sometimes interfere with the biological interaction.[11][12][13][14]

Causality in Experimental Choice: The selection of an assay format should be driven by the need to minimize potential interference from the piperidine library. For instance, if a library contains a high proportion of fluorescent compounds, a luminescence-based or label-free assay would be preferable to a fluorescence intensity-based assay to reduce the rate of false positives.[15]

Assay Miniaturization and Automation

To screen large compound libraries efficiently and cost-effectively, assays are typically miniaturized to 384- or 1536-well plate formats.[16][17][18] This necessitates the use of automated liquid handling systems to ensure precision, accuracy, and reproducibility while minimizing human error.[19][20][21][22][23]

Parameter 96-well 384-well 1536-well
Typical Assay Volume 100-200 µL10-50 µL4-8 µL
Throughput LowHighUltra-High
Reagent Cost per Well HighMediumLow
Compound Consumption HighMediumLow

Table 1: Comparison of common microplate formats used in HTS.

Quality Control: The Z'-Factor

The robustness and reliability of an HTS assay are quantified by the Z'-factor.[24][25][26] This statistical parameter takes into account the dynamic range of the assay and the variability of the signals.[27][28]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA clear separation between positive and negative controls, suitable for HTS.[27][29]
0 to 0.5MarginalThe assay may be acceptable but requires careful monitoring and optimization.[25]
< 0UnacceptableSignificant overlap between controls; the assay is not suitable for screening.[25][28]

Table 2: Interpretation of Z'-factor values for HTS assay quality.

A "dry run" of the assay with only positive and negative controls is essential to ensure a consistently acceptable Z'-factor before committing to a full-scale screen.[29]

Part 2: Protocol for a G-Protein Coupled Receptor (GPCR) HTS Campaign using an AlphaScreen cAMP Assay

This protocol outlines a common HTS application for identifying modulators of a Gαs-coupled GPCR from a piperidine compound library. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash assay that is well-suited for HTS.[30][31][32]

Principle of the AlphaScreen cAMP Assay

The assay is a competitive immunoassay that measures the levels of cyclic AMP (cAMP), a second messenger produced upon activation of Gαs-coupled GPCRs.[33]

AlphaScreen_Principle cluster_0 Low Endogenous cAMP cluster_1 High Endogenous cAMP Donor_Low Donor Bead Biotin_cAMP_Low Biotin-cAMP Donor_Low->Biotin_cAMP_Low Streptavidin Acceptor_Low Acceptor Bead Antibody_Low Anti-cAMP Ab Biotin_cAMP_Low->Antibody_Low Binding Antibody_Low->Acceptor_Low Conjugated label_low High Signal Donor_High Donor Bead Biotin_cAMP_High Biotin-cAMP Donor_High->Biotin_cAMP_High Streptavidin Acceptor_High Acceptor Bead Antibody_High Anti-cAMP Ab Antibody_High->Acceptor_High Conjugated Endo_cAMP Endogenous cAMP Endo_cAMP->Antibody_High Competition label_high Low Signal

Figure 2: Principle of the AlphaScreen cAMP competition assay.

In the absence of endogenous cAMP, biotinylated cAMP binds to anti-cAMP antibody-conjugated acceptor beads, which are brought into proximity with streptavidin-coated donor beads, resulting in a high signal.[33][34] When endogenous cAMP is produced by cells, it competes with the biotinylated cAMP for binding to the acceptor beads, leading to a decrease in the signal.[33]

Materials and Reagents
  • Cells stably expressing the target Gαs-coupled GPCR

  • Piperidine compound library (10 mM in DMSO)

  • AlphaScreen cAMP Assay Kit (e.g., from Revvity)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Stimulation buffer (Assay buffer with 0.5 mM IBMX)

  • Positive control (e.g., a known agonist for the target GPCR)

  • Negative control (e.g., DMSO)

  • 384-well white opaque microplates

  • Automated liquid handler

  • Microplate reader capable of AlphaScreen detection

Step-by-Step Protocol
  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of the piperidine compound library (10 mM in DMSO) to the wells of a 384-well plate.

    • Add 50 nL of positive control to designated wells.

    • Add 50 nL of DMSO to negative control and all other wells.

  • Cell Dispensing:

    • Dispense 10 µL of the cell suspension into each well of the compound-containing plate.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Prepare the AlphaScreen detection mix according to the manufacturer's protocol. This typically involves diluting the anti-cAMP acceptor beads and biotinylated cAMP in lysis buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Signal Reading:

    • Add 10 µL of the streptavidin-donor bead solution to each well.

    • Incubate for 2 hours at room temperature in the dark.

    • Read the plate on a compatible microplate reader.

Part 3: Data Analysis, Hit Validation, and Triage

Primary Data Analysis

The raw data from the HTS is typically normalized to the plate controls. The percent inhibition or activation for each compound is calculated as follows:

% Inhibition = 100 x (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

A "hit" is defined as a compound that produces a response greater than a predefined threshold (e.g., 3 standard deviations from the mean of the negative controls).

Hit Validation Cascade

Primary hits from an HTS campaign are often contaminated with false positives.[35] A rigorous hit validation cascade is essential to eliminate these artifacts and confirm true activity.[35][36][37]

Hit_Validation_Cascade PrimaryHits Primary Hits DoseResponse Dose-Response Confirmation PrimaryHits->DoseResponse Confirm Potency OrthogonalAssay Orthogonal Assay DoseResponse->OrthogonalAssay Confirm Mechanism Counterscreen Counterscreen (e.g., for assay interference) DoseResponse->Counterscreen Rule out Artifacts Biophysical Biophysical Assay (e.g., SPR, DSF) OrthogonalAssay->Biophysical Confirm Direct Binding Counterscreen->Biophysical SAR SAR by Analogs Biophysical->SAR Confirm Structure-Activity Relationship ValidatedHits Validated Hits SAR->ValidatedHits

Figure 3: A typical hit validation cascade to eliminate false positives.

  • Dose-Response Confirmation: Hits are re-tested at multiple concentrations to determine their potency (EC50 or IC50).

  • Orthogonal Assays: An alternative assay with a different readout technology is used to confirm the activity of the hits.[15] This helps to eliminate artifacts specific to the primary assay format.

  • Counterscreens: These assays are designed to identify compounds that interfere with the assay technology itself, such as inhibitors of the luciferase reporter enzyme.[15][38]

  • Biophysical Assays: Techniques like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) can confirm direct binding of the compound to the target protein.[35][39]

  • Structure-Activity Relationship (SAR) by Analogs: Purchasing and testing commercially available analogs of the hit compounds can provide early evidence of a structure-activity relationship, increasing confidence in the hit series.[35]

Common Sources of Assay Interference

High-throughput screens are susceptible to various forms of interference that can lead to false positives.[15][38][40][41]

  • Compound Autofluorescence: The intrinsic fluorescence of a compound can interfere with fluorescence-based assays.[15][40]

  • Fluorescence Quenching: Compounds can absorb the excitation or emission light, leading to a decrease in the fluorescent signal.[15]

  • Pan-Assay Interference Compounds (PAINS): These are promiscuous compounds that show activity in multiple assays through non-specific mechanisms, such as aggregation or redox cycling.[15][35]

  • Luciferase Inhibition: In luminescence-based reporter assays, compounds can directly inhibit the luciferase enzyme, leading to a false-positive signal in assays where a decrease in luminescence is the desired outcome.[38]

Trustworthiness through Self-Validation: The hit validation cascade is a self-validating system. Each step is designed to challenge the results of the previous one, ensuring that only the most robust and promising hits are advanced to lead optimization.

Conclusion

High-throughput screening of piperidine compound libraries is a powerful approach for the discovery of novel therapeutics. By carefully selecting and validating the assay, employing robust automation and quality control measures, and implementing a rigorous hit validation cascade, researchers can navigate the complexities of HTS and successfully identify high-quality starting points for drug development programs. The principles and protocols outlined in this guide provide a framework for conducting effective and reliable screening campaigns, ultimately accelerating the journey from a chemical library to a potential new medicine.

References

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. ([Link])

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. ([Link])

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2020). Analytical Chemistry. ([Link])

  • The Best Automated Liquid Handling Systems of 2026. (2024). LabX. ([Link])

  • Liquid-Handling in High-Throughput Screening. (2024). Microlit USA. ([Link])

  • Bioluminescent Assays for High-Throughput Screening. (2007). Assay and Drug Development Technologies. ([Link])

  • Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. (2023). Medium. ([Link])

  • Bioluminescent Assays for High-Throughput Screening. (2007). PubMed. ([Link])

  • Using label-free screening technology to improve efficiency in drug discovery. (2012). Expert Opinion on Drug Discovery. ([Link])

  • High-Throughput Screening Using Label-Free Technologies. (2009). Journal of Biomolecular Screening. ([Link])

  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. (2025). BellBrook Labs. ([Link])

  • AlphaScreen. (n.d.). BMG LABTECH. ([Link])

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. ([Link])

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. ([Link])

  • On HTS: Z-factor. (2023). Medium. ([Link])

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. ([Link])

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2019). Expert Opinion on Drug Discovery. ([Link])

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Medicinal Chemistry. ([Link])

  • Piperidine-Based Drug Discovery. (n.d.). Elsevier. ([Link])

  • Advances in luminescence-based technologies for drug discovery. (2022). Expert Opinion on Drug Discovery. ([Link])

  • Mass spectrometric techniques for label-free high-throughput screening in drug discovery. (2007). Analytical Chemistry. ([Link])

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics. ([Link])

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. ([Link])

  • High Throughput Liquid Handling. (2026). Myra Automation - Bio Molecular Systems. ([Link])

  • Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms. (2019). Journal of Natural Products. ([Link])

  • AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. ([Link])

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. ([Link])

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual - NCBI - NIH. ([Link])

  • Label-free technologies for monitoring drug interactions. (2015). Drug Target Review. ([Link])

  • Hit Validation for Suspicious Minds. (n.d.). Sygnature Discovery. ([Link])

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Drug Discovery Today. ([Link])

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. (2024). Molecules. ([Link])

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2021). Journal of Chemical Information and Modeling. ([Link])

  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). (2019). Bio-protocol. ([Link])

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). Methods in Molecular Biology. ([Link])

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  • High-Throughput Screening & Discovery. (n.d.). Southern Research. ([Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Substituted Piperidine Purification

Ticket System: Advanced Separation Methodologies Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Purification of Substituted Piperidine Compounds Introduction: The "Piperidine Paradox" Substi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Separation Methodologies

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Purification of Substituted Piperidine Compounds

Introduction: The "Piperidine Paradox"

Substituted piperidines are the backbone of modern medicinal chemistry (e.g., fentanyl analogs, paroxetine, ritalin). However, they present a distinct "Piperidine Paradox": structurally simple, yet chromatographically difficult.

The core challenge lies in the secondary amine (pKa ~10–11) . On standard silica, this basic nitrogen interacts aggressively with acidic silanols, resulting in peak tailing, irreversible adsorption, and yield loss. Furthermore, many piperidine intermediates lack UV chromophores, making detection a "blind" operation.

This guide provides self-validating protocols to resolve these specific failure modes.

Module 1: Flash Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on silica gel."

Root Cause Analysis

Standard silica gel (


) is slightly acidic (pH ~5). The basic nitrogen of the piperidine protonates upon contact with surface silanols (

), forming ionic bonds that drag the compound (tailing).
Protocol A: The "Sacrificial Base" Method (Standard Silica)

Use this when you cannot afford specialized columns.

The 1% Rule: You must saturate the silica's acidic sites with a volatile base before and during the run.

  • Mobile Phase Preparation: Add 1% v/v Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both Solvent A (non-polar) and Solvent B (polar).
    
    • Expert Note: TEA is preferred for Hexane/EtOAc gradients due to solubility.

      
       is preferred for DCM/MeOH gradients and Mass Spec downstream (no non-volatile salts).
      
  • Column Pre-Conditioning (Critical Step):

    • Flush the column with 3 Column Volumes (CV) of the TEA-spiked mobile phase before loading your sample.

    • Why? If you don't pre-condition, the first few grams of silica will absorb the TEA from your mobile phase, leaving the rest of the column active to trap your piperidine.

Protocol B: Amine-Functionalized Silica (The "Gold Standard")

Use this for difficult separations or acid-labile protecting groups (e.g., Boc).

Switch to Amine-Functionalized Silica (KP-NH) . The surface is bonded with propyl-amine groups, creating a basic environment that repels the piperidine nitrogen, forcing it to elute as a sharp band.

  • Solvent System: Hexane/Ethyl Acetate (No TEA required).

  • Benefit: Eliminates the need for chlorinated solvents (DCM) often required to move amines on regular silica.

Decision Logic: Flash Method Selection

FlashLogic Start Start: Piperidine Purification StandardSi Standard Silica Gel Start->StandardSi Tailing Is Peak Tailing Observed? StandardSi->Tailing AddTEA Add 1% TEA to Mobile Phase & Pre-condition Column Tailing->AddTEA Yes Success1 Good Separation Tailing->Success1 No Fail1 Still Tailing / Poor Res AddTEA->Fail1 Fail1->Success1 No AmineSi Switch to Amine-Silica (KP-NH) (Hexane/EtOAc) Fail1->AmineSi Yes Success2 Sharp Peaks AmineSi->Success2 ReversePhase Switch to High pH Reverse Phase (C18) AmineSi->ReversePhase Fails

Caption: Decision matrix for selecting the optimal stationary phase for basic amines to prevent silanol interactions.

Module 2: HPLC & Prep Strategy (pH Switching)

Issue: "I see split peaks or broad humps in Reverse Phase (RP-HPLC)."

The pH Factor

Piperidines exist in equilibrium between free base and salt forms.

  • Low pH (TFA/Formic): Piperidine is fully protonated (

    
    ). It is highly polar (elutes early) and interacts with residual silanols on C18, causing tailing.
    
  • High pH (Ammonium Bicarbonate/Hydroxide): Piperidine is neutral (Free Base). It is more hydrophobic (better retention) and repels silanols (better shape).

Comparative Data: Retention & Shape
ParameterLow pH (0.1% Formic Acid)High pH (10mM

, pH 10)
Species State Protonated (Ionized)Neutral (Free Base)
Retention (

)
Low (Elutes near void)High (Better resolution)
Peak Shape Tailing (Silanol drag)Symmetrical
Load Capacity LowHigh (2-5x loading)
Column Req. Standard C18Hybrid Silica (e.g., XBridge/Gemini)

Recommendation: For preparative isolation, use High pH conditions (pH 9.5–10.5) with a hybrid-silica column. This maximizes loading capacity and simplifies post-run workup (the compound is already a free base, easier to extract).

Module 3: The "Invisible" Compound (Detection)

Issue: "My piperidine has no aromatic rings. I can't see it on UV."

Substituted piperidines often lack conjugation. Standard UV (254 nm) will miss them.

Visualization Protocol (TLC)

Do not rely on UV. Use these specific stains:

  • Ninhydrin: The gold standard for secondary amines.

    • Result: Piperidines turn deep red/purple upon heating.

  • Dragendorff’s Reagent: Specific for alkaloids and tertiary/secondary amines.

    • Result: Orange spots on a yellow background. Non-destructive.

  • Iodine Chamber:

    • Result: Brown spots. Reversible (good if you need to recover the sample from the plate).

Instrumental Detection (Flash/Prep)

If your system allows, enable ELSD (Evaporative Light Scattering Detection) .

  • Mechanism: The solvent evaporates, leaving the non-volatile piperidine particles which scatter light.

  • Setting: Set drift tube temperature to 40°C (low enough to prevent subliming the piperidine, high enough to evaporate solvent).

Module 4: Metal Scavenging (Post-Coupling)

Issue: "My product is black/grey after a Buchwald-Hartwig coupling."

Piperidine nitrogens are excellent ligands for Palladium (Pd), often retaining it through chromatography.

Scavenging Protocol

Do not rely on recrystallization alone. Use a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS Thiol).

  • Dissolve crude product in THF or Ethyl Acetate (10 mL/g).

  • Add 4 equivalents (w/w relative to expected metal content) of Thiol-Silica.

  • Stir at 50°C for 4 hours .

  • Filter through a 0.45 µm pad.

  • Validation: The filtrate should be colorless. The scavenger captures the Pd.

Module 5: Chiral Separation (Enantiomers)

Issue: "I need to separate the (R) and (S) enantiomers of a 3-substituted piperidine."

Standard HPLC is often insufficient for chiral amines due to peak tailing masking the separation. SFC (Supercritical Fluid Chromatography) is the superior choice.

SFC Screening Conditions
  • Mobile Phase:

    
     + Methanol (Co-solvent).
    
  • Additive (Crucial): 0.5% Isopropylamine (IPA-amine) or Diethylamine (DEA) in the co-solvent.

    • Note: Acidic additives (TFA) often fail for basic amines in SFC. Stick to basic additives.

  • Columns:

    • Amylose-1 (AD-H type): Broadest selectivity.

    • Cellulose-1 (OD-H type): Complementary to Amylose.

    • Chlorinated Amylose (IG/IC): robust for polar amines.

References
  • Teledyne ISCO. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica. Link

  • Washington University. (n.d.). TLC Stains and Visualization Methods. Link

Optimization

Technical Support Center: Addressing Poor Cell Permeability of Piperidine-Based Compounds

Welcome to the technical support center dedicated to one of the most persistent challenges in modern drug discovery: the poor cell permeability of piperidine-based compounds. The piperidine scaffold is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in modern drug discovery: the poor cell permeability of piperidine-based compounds. The piperidine scaffold is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals.[1] However, its inherent physicochemical properties can often lead to difficulties in traversing cellular membranes, hindering the development of effective oral therapeutics.[2]

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will move from high-level frequently asked questions to in-depth troubleshooting scenarios and strategic chemical modifications, equipping you with the knowledge to diagnose and solve permeability issues in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with piperidine-containing molecules.

Q1: What are the most common reasons for the low oral bioavailability of my piperidine-containing compound?

A1: Low oral bioavailability of piperidine derivatives typically stems from a combination of factors. The primary culprits are poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism.[3] The piperidine ring, especially when substituted, can increase lipophilicity, leading to poor dissolution in gastrointestinal fluids.[2] Even if the compound dissolves, it may not efficiently cross the intestinal wall due to unfavorable physicochemical properties or because it is actively pumped out by efflux transporters like P-glycoprotein (P-gp).[3][4]

Q2: I keep hearing about "Lipinski's Rule of 5." How does it relate to my compound's permeability?

A2: Lipinski's Rule of 5 is a foundational guideline in drug discovery used to predict the likelihood of a compound having good oral bioavailability.[5][6][7] It's not a strict rule but a set of criteria based on the observation that most orally active drugs have specific physicochemical properties.[8] Poor permeability is more likely when a compound violates two or more of these rules:

  • Molecular Weight (MWT) > 500 Daltons

  • LogP (a measure of lipophilicity) > 5

  • Hydrogen Bond Donors > 5

  • Hydrogen Bond Acceptors > 10

Piperidine itself is small, but complex substitutions can easily push a molecule beyond these guidelines, negatively impacting its ability to passively diffuse across cell membranes.[9]

Q3: My compound shows high permeability in my PAMPA assay but has very low activity in my cell-based assay. What's the likely issue?

A3: This is a classic diagnostic scenario that strongly suggests your compound is a substrate for active efflux pumps.[10] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based model that only measures passive diffusion.[10][11] In contrast, cell-based assays (like those using Caco-2 cells) contain active transport proteins. If a compound permeates a simple lipid membrane (PAMPA) but cannot accumulate in a cell, it's likely being actively removed by transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12]

Q4: What is the difference between the PAMPA and Caco-2 permeability assays, and when should I use each one?

A4: The key difference lies in what they measure.

  • PAMPA assesses only passive, transcellular permeability across an artificial lipid membrane. It is fast, inexpensive, and excellent for early-stage screening to understand a compound's fundamental ability to cross a lipid bilayer without biological interference.[10][13]

  • Caco-2 Assays use a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium. This model measures not only passive diffusion but also active transport (uptake and efflux) and paracellular transport (movement between cells).[14][15][16]

You should use PAMPA for high-throughput screening in early discovery to rank compounds based on passive permeability. Use the Caco-2 assay for lower-throughput, more detailed investigation of lead compounds to identify potential liabilities like efflux and to generate data that better predicts in vivo absorption.[11][17]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to specific experimental problems.

Scenario 1: Low Apparent Permeability (Papp) in PAMPA

Q: My piperidine derivative shows a very low Papp value (<1.0 x 10⁻⁶ cm/s) in our standard PAMPA assay. How do I diagnose the root cause and decide on the next steps?

A: A low Papp in PAMPA indicates a fundamental issue with the compound's ability to passively diffuse across a lipid membrane. The cause is almost always linked to its physicochemical properties. Follow this diagnostic workflow:

G cluster_workflow Troubleshooting Low PAMPA Permeability Start Low Papp in PAMPA Solubility Step 1: Check Aqueous Solubility Is the compound fully dissolved in the donor buffer? Start->Solubility LogP Step 2: Assess Lipophilicity (LogP/LogD) Is the value in the optimal range? Solubility->LogP Yes Result1 Problem: Poor Solubility Compound precipitates in assay. Solubility->Result1 No PSA Step 3: Analyze Structural Features (PSA, H-bonds) LogP->PSA Yes Result2 Problem: Suboptimal Lipophilicity Too hydrophilic (LogP < 1) or too lipophilic (LogP > 5). LogP->Result2 No Result3 Problem: High Polarity Excessive PSA (>140 Ų) or too many H-bond donors/acceptors. PSA->Result3 No Solution1 Action: Improve solubility (e.g., salt forms, formulation) before re-testing. Result1->Solution1 Solution2 Action: Modify structure to tune LogP. Add/remove lipophilic or polar groups. Result2->Solution2 Solution3 Action: Modify structure to reduce polarity. Mask H-bond donors/acceptors. Result3->Solution3 G cluster_passive Passive Diffusion cluster_efflux Active Efflux A1 Apical (Gut) B1 Basolateral (Blood) A1->B1 Papp (A→B) B1->A1 Papp (B→A) label_passive Papp (A→B) ≈ Papp (B→A) Efflux Ratio ≈ 1 A2 Apical (Gut) B2 Basolateral (Blood) A2->B2 Low Papp (A→B) Pgp P-gp Efflux Pump B2->Pgp Pgp->A2 High Papp (B→A) label_efflux Papp (B→A) >> Papp (A→B) Efflux Ratio > 2

Caption: Passive Diffusion vs. P-gp Mediated Active Efflux.

Next Steps: Confirmation and Mitigation

  • Confirm with an Inhibitor: The gold standard for confirming P-gp involvement is to repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or valspodar. If the efflux is P-gp mediated, the inhibitor will block the pump.

    • Expected Outcome: The Papp (B→A) will decrease significantly, and the Papp (A→B) will increase, driving the efflux ratio down towards 1.

  • Structural Modification: If confirmed, you must modify the structure to reduce its recognition by efflux pumps. This is a complex challenge, but common strategies include:

    • Reducing Hydrogen Bond Donors: P-gp substrates often have multiple H-bond donors.

    • Adding a Weak Acidic Group: Introducing a carboxylic acid can sometimes disrupt P-gp recognition.

    • Fine-tuning Lipophilicity and PSA: There is a complex relationship, but moving away from the "sweet spot" for P-gp substrates can help.

ObservationInterpretationLikely CauseNext Step
High Papp (PAMPA) High Papp (Caco-2 A→B) ER ≈ 1 Good passive permeability, no efflux.Compound has favorable physicochemical properties.Proceed with in vivo studies.
Low Papp (PAMPA) Low Papp (Caco-2 A→B) ER ≈ 1 Poor passive permeability, no efflux.Unfavorable LogP, high PSA, or high MWT.Modify structure to improve physicochemical properties.
High Papp (PAMPA) Low Papp (Caco-2 A→B) ER > 2 Good passive permeability, high efflux.Compound is a substrate for an efflux pump (e.g., P-gp).Confirm with inhibitor; modify structure to reduce efflux.
Low Recovery in Caco-2 (<70%) Compound is lost during the assay.Poor solubility, binding to plastic, or metabolism by Caco-2 cells.Assess solubility and metabolic stability in Caco-2 lysates. [16]

Table 2: Interpreting and Acting on Permeability Assay Data.

Part 3: Strategic Solutions for Improving Permeability

Q: What are the main chemical modification strategies I can use to improve the cell permeability of my piperidine-based compounds?

A: Improving permeability requires a multi-pronged approach that addresses passive diffusion barriers and active transport liabilities. Here are three key strategies:

1. Prodrug Approach: Masking Polar Groups

The prodrug strategy involves chemically modifying a drug into a bioreversible entity with enhanced physicochemical properties for permeation. [18]After crossing the cell membrane, the modifying group is cleaved by intracellular enzymes (like esterases) to release the active parent drug. [19][20]

  • Why it works for piperidines: Piperidine scaffolds are often decorated with polar groups (e.g., -OH, -NH₂, -COOH) to achieve target binding. These groups hinder permeability. By temporarily masking them, you can dramatically improve membrane transit.

  • Common Strategy: Esterification. Converting a carboxylic acid or alcohol to an ester increases lipophilicity and masks hydrogen bonding groups. This can significantly boost permeability. [21]

2. Intramolecular Hydrogen Bonding (IMHB): The "Chameleon" Strategy

This advanced strategy involves designing the molecule so it can adopt a conformation where a hydrogen bond forms between a donor and an acceptor within the same molecule. [22][23]

  • Why it works: This internal hydrogen bond effectively "hides" the polar groups from the aqueous environment, reducing the desolvation energy penalty required to enter the cell membrane. [24]The molecule essentially becomes more lipophilic on the outside, like a chameleon changing its color to match its surroundings. This is particularly useful for compounds that are "beyond the Rule of 5." [22][25]* Design Considerations: This requires careful conformational analysis. The stereochemistry and placement of functional groups are critical to favor the formation of the IMHB in solution. [25][26]

3. Physicochemical Property Optimization

This is the foundational strategy of medicinal chemistry. It involves making small, iterative changes to the molecule to fine-tune its properties for optimal permeability, as guided by data from assays like PAMPA and Caco-2.

G cluster_decision Permeability Optimization Decision Tree Start Low Permeability Identified CheckEfflux Is Efflux Ratio > 2? Start->CheckEfflux CheckPSA Is PSA > 120 Ų or HBD > 4? CheckEfflux->CheckPSA No ActionEfflux Strategy: Reduce Efflux - Add acidic moiety - Remove H-bond donors - N-methylation CheckEfflux->ActionEfflux Yes CheckLogP Is LogP < 1? CheckPSA->CheckLogP No ActionPolarity Strategy: Reduce Polarity - Mask polar groups (Prodrugs) - Promote IMHB - Replace polar group with bioisostere CheckPSA->ActionPolarity Yes ActionLogP Strategy: Increase Lipophilicity - Add small alkyl/aryl groups - Halogenation (e.g., -F, -Cl) CheckLogP->ActionLogP Yes Success Re-test in Permeability Assays ActionEfflux->Success ActionPolarity->Success ActionLogP->Success

Caption: Decision Tree for Chemical Modification Strategies.

Part 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Materials:

  • PAMPA plate system (96-well Donor and Acceptor plates)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds, high permeability control (e.g., testosterone), low permeability control (e.g., atenolol)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions: Dissolve test compounds and controls in DMSO to create 10 mM stock solutions. Prepare a 200 µM working solution of each compound by diluting the stock into PBS (final DMSO concentration should be ≤1%).

  • Coat the Membrane: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the Donor plate. Avoid touching or puncturing the membrane.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the Acceptor plate.

  • Assemble the PAMPA Sandwich: Add 150 µL of your compound working solution to each well of the coated Donor plate. Carefully place the Donor plate onto the Acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking. [13]6. Sample Collection: After incubation, carefully separate the plates. Collect samples from both the Donor and Acceptor plates for concentration analysis.

  • Analysis: Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive permeability and active transport.

Materials:

  • Caco-2 cells and appropriate cell culture medium

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • TEER (Transepithelial Electrical Resistance) meter

  • Lucifer yellow (paracellular integrity marker)

  • Test compounds and controls (e.g., atenolol for low permeability, propranolol for high permeability, talinolol for P-gp substrate)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values within the established range for your lab (e.g., >250 Ω·cm²). This confirms the tightness of the cell junctions.

  • Prepare for Transport: Gently wash the monolayers twice with pre-warmed transport buffer. Equilibrate the cells in transport buffer for 30 minutes at 37°C.

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound (at a final concentration, e.g., 10 µM) to the apical (A) chamber (the insert).

    • Add fresh transport buffer to the basolateral (B) chamber (the well).

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the A and B chambers for analysis.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the test compound to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

    • Incubate and sample as described for A→B transport.

  • Integrity Post-Assay: After sampling, assess monolayer integrity by measuring the flux of Lucifer yellow. High Lucifer yellow flux indicates the compound may have damaged the monolayer, invalidating the results for that well.

  • Analysis and Calculation:

    • Quantify the compound concentration in all collected samples using LC-MS/MS.

    • Calculate the P_app for both directions (A→B and B→A) using the formula: P_app = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = P_app (B→A) / P_app (A→B).

References
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). Wiley Online Library. Retrieved February 17, 2026, from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2026, February 4). Zenovel. Retrieved February 17, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014, December 12). MDPI. Retrieved February 17, 2026, from [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. (n.d.). American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, October 10). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved February 17, 2026, from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014, February 13). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals. Retrieved February 17, 2026, from [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021, January 4). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021, November 12). ConductScience. Retrieved February 17, 2026, from [Link]

  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse. Retrieved February 17, 2026, from [Link]

  • What are the exceptions to Lipinski's Rule of 5? (2025, May 21). Patsnap Synapse. Retrieved February 17, 2026, from [Link]

  • Prodrug Development. (n.d.). shellichemistry.com. Retrieved February 17, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved February 17, 2026, from [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. (2020, October 29). Chemia Naissensis. Retrieved February 17, 2026, from [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Mimetas. Retrieved February 17, 2026, from [Link]

  • Permeability for intestinal absorption: Caco-2 assay and related issues. (2008, November 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (2025, August 7). Request PDF. Retrieved February 17, 2026, from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, April 11). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 17, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved February 17, 2026, from [Link]

  • Passive membrane permeation of small molecules. (n.d.). University of Groningen. Retrieved February 17, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI. Retrieved February 17, 2026, from [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents. (2011, September 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 17, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved February 17, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved February 17, 2026, from [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. Retrieved February 17, 2026, from [Link]

  • A permeability-increasing drug synergizes with bacterial efflux pump inhibitors and restores susceptibility to antibiotics in multi-drug resistant Pseudomonas aeruginosa strains. (2019, March 5). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. (2023, October 24). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved February 17, 2026, from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. (2022, December 13). MDPI. Retrieved February 17, 2026, from [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024, August 24). bioRxiv. Retrieved February 17, 2026, from [Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Design, Identification, and In Vitro Validation of Novel Piperidine Analogs as Potent Alpha-Amylase Inhibitors. (n.d.). SSRN. Retrieved February 17, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its structural versatility and pharmacological significance necessitate robust and reliable analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for piperidine derivatives, focusing on the critical process of cross-validation to ensure data integrity across different techniques and laboratories. As Senior Application Scientists, we move beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that govern method selection and validation.

The Imperative for Rigorous Validation in Piperidine Analysis

The piperidine ring, a saturated heterocycle, can present unique analytical challenges. Its basic nitrogen atom can influence chromatographic behavior, leading to peak tailing or unpredictable interactions with stationary phases. Furthermore, the potential for stereoisomerism and susceptibility to specific degradation pathways, such as oxidation, demand analytical methods that are not only accurate and precise but also specific and stability-indicating. Cross-validation becomes paramount when a method is transferred between laboratories or when data from different analytical techniques, such as HPLC-UV and LC-MS/MS, need to be compared. This process provides a higher degree of confidence in the consistency and reliability of the data generated throughout a drug's lifecycle.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for piperidine derivatives is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the stage of drug development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection based on mass-to-charge ratio, offering high selectivity.
Sensitivity Generally in the µg/mL range.High sensitivity, often in the ng/mL to pg/mL range, ideal for bioanalysis.
Selectivity Good, but can be limited in complex matrices with co-eluting impurities.Excellent, as it can distinguish compounds with the same retention time but different masses.
Linearity Range Typically narrower than LC-MS/MS.Wide linear dynamic range.
Cost & Complexity Lower initial investment and operational cost; less complex instrumentation.Higher initial and operational costs; requires more specialized expertise.
Typical Application Quality control of bulk drug and pharmaceutical dosage forms.Bioanalytical studies (pharmacokinetics), impurity profiling at trace levels, and cleaning validation.

The Cross-Validation Workflow: A Step-by-Step Approach

Cross-validation aims to demonstrate that two different analytical methods or two laboratories using the same method produce comparable results. This is crucial for ensuring data continuity in long-term projects or when transferring methods.

Experimental Protocol: Cross-Validation of an HPLC and LC-MS/MS Method

This protocol outlines a typical cross-validation study to compare the quantification of a piperidine derivative by a validated HPLC-UV method and a newly developed LC-MS/MS method.

Objective: To demonstrate the equivalency of the LC-MS/MS method to the established HPLC-UV method for the quantification of Piperidine Derivative X in a drug substance.

1. Pre-requisites:

  • A fully validated HPLC-UV method for the assay of Piperidine Derivative X.

  • A fully developed and optimized LC-MS/MS method for the same analyte.

2. Sample Selection:

  • Select a minimum of three batches of Piperidine Derivative X drug substance, preferably with varying purity levels if available.

  • Prepare samples in triplicate for each batch to be analyzed by both methods.

3. Analysis:

  • Analyze the prepared samples using both the validated HPLC-UV method and the new LC-MS/MS method on the same day, if possible, to minimize temporal variability.

4. Data Evaluation and Acceptance Criteria:

  • Calculate the mean assay value for each batch from both methods.

  • The acceptance criteria for equivalency should be pre-defined. A common approach is to assess the percentage difference between the mean results of the two methods. Generic acceptance criteria can be a starting point, for instance, a difference of ≤ 2.0% for drug substance assay.

  • Statistical analysis, such as a t-test, can be employed to determine if there is a statistically significant difference between the results obtained from the two methods.

Causality Behind the Choices:

  • Why three batches? Using multiple batches provides a more robust comparison and accounts for potential batch-to-batch variability.

  • Why triplicate preparations? This assesses the precision of each method within the cross-validation study.

  • Why pre-defined acceptance criteria? This ensures an objective assessment of method equivalency and is a key principle of good validation practice.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison define_objective->select_methods select_samples Select Representative Samples select_methods->select_samples analyze_hplc Analyze Samples by Method A (e.g., HPLC-UV) select_samples->analyze_hplc analyze_lcms Analyze Samples by Method B (e.g., LC-MS/MS) select_samples->analyze_lcms compare_results Compare Results analyze_hplc->compare_results analyze_lcms->compare_results statistical_analysis Statistical Analysis compare_results->statistical_analysis report Generate Report statistical_analysis->report

Caption: A typical workflow for the cross-validation of two analytical methods.

Addressing Specific Challenges in Piperidine Derivative Analysis

Chiral Separations

Many piperidine-containing drugs are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the development of enantioselective analytical methods is crucial.

Experimental Protocol: Chiral HPLC Method Development Screen

Objective: To develop a chiral HPLC method for the separation of the enantiomers of Piperidine Derivative Y.

1. Column Screening:

  • Screen a selection of chiral stationary phases (CSPs) with broad applicability. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Utilize a generic screening gradient with both normal-phase (e.g., hexane/ethanol) and polar organic (e.g., methanol/acetonitrile) mobile phases.

2. Mobile Phase Optimization:

  • Once partial separation is observed on a particular CSP, optimize the mobile phase composition.

  • For normal-phase separations, vary the ratio of the alcohol modifier.

  • For polar organic mode, the addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve peak shape and resolution for ionizable piperidine derivatives.

3. Method Validation:

  • Once baseline separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantitation for the minor enantiomer.

Causality Behind the Choices:

  • Why screen multiple CSPs? Chiral recognition is highly specific, and a trial-and-error approach is often necessary. Screening increases the probability of finding a suitable stationary phase.

  • Why optimize the mobile phase? The mobile phase composition directly influences the interactions between the enantiomers and the CSP, affecting retention and resolution.

  • Why add acidic/basic modifiers? For ionizable compounds like many piperidine derivatives, controlling the ionization state is critical for achieving good chromatography.

Stability-Indicating Methods and Forced Degradation Studies

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. Forced degradation studies are essential for developing and validating such methods.

Common Degradation Pathways for Piperidine Derivatives:

  • Oxidation: The nitrogen atom in the piperidine ring can be susceptible to oxidation.

  • Thermal Decomposition: At elevated temperatures, the piperidine ring can undergo cleavage.

  • Hydrolysis: Amide or ester functionalities attached to the piperidine ring can be susceptible to acid or base-catalyzed hydrolysis.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of Piperidine Derivative Z and to assess the specificity of the analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

2. Sample Analysis:

  • Analyze the stressed samples using the developed analytical method (e.g., HPLC-UV).

  • A photodiode array (PDA) detector is highly recommended to assess peak purity.

3. Data Evaluation:

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • The method is considered stability-indicating if the peak for the parent drug is well-resolved from all degradation product peaks.

  • Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the method is challenged appropriately without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.

DecisionTree cluster_questions cluster_methods start Start: Analyze Piperidine Derivative is_bioanalytical Bioanalytical Study? start->is_bioanalytical is_chiral Chiral Compound? is_bioanalytical->is_chiral No lc_ms LC-MS/MS is_bioanalytical->lc_ms Yes trace_level Trace Level Impurities? is_chiral->trace_level No chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes trace_level->lc_ms Yes hplc_uv HPLC-UV trace_level->hplc_uv No stability_indicating Stability-Indicating HPLC hplc_uv->stability_indicating chiral_hplc->stability_indicating

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The cross-validation of analytical methods for piperidine derivatives is a scientifically rigorous process that underpins the reliability of data in pharmaceutical development. A thorough understanding of the physicochemical properties of the piperidine moiety, coupled with a systematic approach to method development and validation, is essential. By employing the comparative frameworks and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible analytical data that meets regulatory expectations and ultimately contributes to the delivery of safe and effective medicines.

References

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD)
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?. Retrieved from [Link]

  • Biosynce. (2025, August 25). What is the stability of piperidine?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Comparative

benchmarking the selectivity of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

An Objective Guide to Benchmarking the Selectivity of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of therapeutic development, t...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Benchmarking the Selectivity of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of therapeutic development, the efficacy of a drug candidate is inextricably linked to its selectivity. Selectivity refers to a drug's ability to preferentially bind to its intended molecular target over other potential targets in the body.[1] High selectivity is a cornerstone of a favorable safety profile, as it minimizes off-target interactions that can lead to adverse drug reactions (ADRs) and unforeseen toxicities.[2][3] Conversely, a lack of selectivity, often termed polypharmacology, can sometimes be therapeutically beneficial in complex diseases, but this must be a deliberate design choice rather than an undiscovered liability.[4]

This guide provides a comprehensive framework for characterizing the selectivity profile of a novel chemical entity, 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol (hereafter referred to as "Compound X"). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of proteins, including G-protein coupled receptors (GPCRs) and protein kinases.[5][6] Given the structural ambiguity of Compound X, its target profile is unknown. Therefore, this document outlines a tiered, systematic approach to first identify its primary target class and then rigorously quantify its selectivity within that class and across the broader proteome. The methodologies described herein are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility, reflecting a best-practice approach for drug development professionals.

Tier 1: Initial Broad-Spectrum Liability Screening

The first principle in assessing a new compound is to cast a wide net. Before investing in deep, target-specific assays, a broad screen against a panel of targets known to be associated with clinical adverse effects is essential for early hazard identification.[7][8] This initial profile provides a panoramic view of the compound's bioactivity and flags potential liabilities that could terminate a project early, saving significant resources.

Experimental Rationale

We propose utilizing a comprehensive, commercially available safety panel, such as the Eurofins SafetyScreen44 or Reaction Biology's InVEST44 panel.[7][8] These panels typically include a well-established set of GPCRs, ion channels, enzymes, and transporters whose inhibition is linked to known ADRs.[7] This step is not about finding the therapeutic target but about identifying what the compound should not hit.

Workflow: Broad-Spectrum Safety Panel Screening

cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_X Compound X Stock (e.g., 10 mM in DMSO) Screening_Panel Safety Panel Assay (e.g., InVEST44) Single High Concentration (e.g., 10 µM) Compound_X->Screening_Panel Submit for Screening Data_Acquisition Data Acquisition (% Inhibition vs. Control) Screening_Panel->Data_Acquisition Assay Readout Hit_Identification Hit Identification (Threshold: >50% Inhibition) Data_Acquisition->Hit_Identification Report Generate Liability Report Hit_Identification->Report Categorize Hits

Caption: Workflow for Tier 1 broad-spectrum safety screening.

Hypothetical Data Summary: Tier 1

The results are typically presented as percent inhibition at a single high concentration (e.g., 10 µM). A significant "hit" is often defined as >50% inhibition.

Target ClassRepresentative Targets Screened% Inhibition of Compound X (at 10 µM)Preliminary Assessment
GPCRs 5-HT₂₋, Dopamine D₂, Adrenergic α₁, M₁< 20%Low liability
Ion Channels hERG, Naᵥ1.5, Caᵥ1.2< 15%Low liability
Transporters SERT, DAT, NET< 25%Low liability
Enzymes PDE3A, COX-1, COX-2< 10%Low liability
Protein Kinases Aurora B, CDK2/cyclin A, SRC89% , 85% , 78% Potential Target Class Identified

Interpretation: In this hypothetical scenario, Compound X shows negligible activity against common liability targets but demonstrates significant inhibition against multiple protein kinases. This result strongly suggests that Compound X's primary mechanism of action may involve kinase inhibition and directs our subsequent efforts toward a focused kinome-wide screen.

Tier 2: Focused Kinome Selectivity Profiling (Biochemical)

Having identified protein kinases as the likely target class, the next step is to determine the breadth and specificity of Compound X's activity across the human kinome.[9] The human genome contains over 500 kinases, and understanding a compound's interaction profile is crucial for both efficacy and safety.[10] A broad kinase screen is vital to minimize off-target effects that can lead to unwanted side effects.[11]

Experimental Rationale

The goal is to quantify the potency (IC₅₀) of Compound X against a large, representative panel of kinases. This reveals which kinase(s) are most potently inhibited (the putative on-targets) and which are not (the off-targets). We will employ a radiometric assay using [³³P]-ATP, a robust and direct method for measuring kinase activity.[12] This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive readout of enzyme inhibition.[10][12]

Protocol: Radiometric Kinase Inhibition Assay ([³³P]-ATP Filter Binding)
  • Reagent Preparation :

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the specific peptide substrate for each kinase.

    • Prepare a solution of [³³P]-ATP mixed with unlabeled ATP to achieve the desired specific activity and final concentration (typically at or near the Kₘ for each kinase).

    • Create a serial dilution of Compound X in DMSO, followed by a further dilution in reaction buffer to create 11 concentration points (e.g., 100 µM to 1 nM).

  • Assay Execution (96-well plate format) :

    • To each well, add 5 µL of the diluted Compound X solution (or DMSO for control wells).

    • Add 20 µL of the substrate/[³³P]-ATP/buffer mix.

    • Initiate the reaction by adding 25 µL of the kinase/buffer mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection :

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis :

    • Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[Compound X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary: Kinome Selectivity Profile

The results of a screen against a representative subset of the kinome are summarized below.

Kinase TargetKinase FamilyIC₅₀ (nM) of Compound XSelectivity Assessment
Aurora B Ser/Thr Kinase15 Potent On-Target
Aurora A Ser/Thr Kinase855.7-fold selective for B over A
SRC Tyr Kinase1,200~80-fold selective
ABL1 Tyr Kinase> 10,000Highly Selective
CDK2/cyclin A Ser/Thr Kinase250~17-fold selective
VEGFR2 Tyr Kinase> 10,000Highly Selective
p38α Ser/Thr Kinase8,500Highly Selective

Interpretation: The data indicate that Compound X is a potent inhibitor of Aurora B kinase. It displays moderate selectivity against the closely related Aurora A kinase and significantly weaker activity against other kinases from different families. This profile suggests Compound X is a relatively selective Aurora B inhibitor, a promising result for further development.

Tier 3: Cellular Target Engagement and Selectivity Validation

While biochemical assays are essential for determining potency and selectivity against purified enzymes, they do not confirm that a compound can enter a cell and bind to its intended target in a complex physiological environment.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells.[14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16]

Experimental Rationale

By performing CETSA, we can validate that Compound X engages with Aurora B inside living cells. A positive result—a significant thermal stabilization of Aurora B in the presence of the compound—provides direct evidence of target engagement and confirms that the biochemical findings are relevant in a cellular context.[17]

Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)

cluster_control Control (DMSO) cluster_treatment Treatment (Compound X) Control_Cells Cells + DMSO Control_Heat Heat Challenge (Temperature Gradient) Control_Cells->Control_Heat Control_Denature Unbound Target Denatures & Aggregates Control_Heat->Control_Denature Control_Soluble Low Soluble Target Control_Denature->Control_Soluble Analysis Analysis of Soluble Fraction (e.g., Western Blot for Aurora B) Control_Soluble->Analysis Treated_Cells Cells + Compound X Treated_Heat Heat Challenge (Temperature Gradient) Treated_Cells->Treated_Heat Treated_Stable Bound Target is Thermally Stabilized Treated_Heat->Treated_Stable Treated_Soluble High Soluble Target Treated_Stable->Treated_Soluble Treated_Soluble->Analysis

Caption: The principle of CETSA for validating cellular target engagement.

Protocol: CETSA for Aurora B Target Engagement
  • Cell Culture and Treatment :

    • Culture a relevant human cell line (e.g., HeLa or HCT116) to ~80% confluency.

    • Treat cells with either Compound X (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge :

    • Harvest, wash, and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[16]

  • Cell Lysis and Fractionation :

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]

  • Protein Analysis (Western Blot) :

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration for all samples using a BCA assay.

    • Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for Aurora B overnight at 4°C.[17]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and quantify the band intensities. Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal loading.[16]

Hypothetical Data Summary: CETSA Melt Curve

The results are plotted as the percentage of soluble Aurora B remaining at each temperature. A shift in the curve to the right indicates thermal stabilization.

TreatmentTₘ (Temperature at 50% Protein Remaining)Thermal Shift (ΔTₘ)
Vehicle (DMSO)52.5 °C-
Compound X (1 µM)57.0 °C+4.5 °C
Compound X (10 µM)60.5 °C+8.0 °C

Interpretation: The dose-dependent positive shift in the melting temperature (Tₘ) of Aurora B in the presence of Compound X provides strong evidence of direct binding and target engagement in a cellular environment. This crucial result validates Aurora B as a bona fide intracellular target of Compound X, bridging the gap between biochemical activity and physiological relevance.

Conclusion and Forward Outlook

This guide has outlined a rigorous, tiered strategy for benchmarking the selectivity of the novel compound, 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol. Through a systematic process of broad liability screening, focused kinome profiling, and cellular target engagement validation, we have established a clear and defensible selectivity profile.

The hypothetical data presented paints a picture of Compound X as a potent and selective inhibitor of Aurora B kinase. The initial safety screen cleared it of common liabilities, the kinome-wide assay quantified its selectivity against other kinases, and the CETSA experiment confirmed its ability to engage this target within living cells. This body of evidence provides a strong foundation for advancing Compound X into further preclinical studies, such as cellular functional assays (e.g., measuring phosphorylation of Aurora B substrates) and in vivo efficacy models. The selectivity profile generated through these methods is critical for interpreting future biological outcomes and anticipating potential safety issues, ultimately guiding the path toward developing a safe and effective therapeutic.

References

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Selectivity Definition - Intro to Pharmacology Key Term. Fiveable. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. PMC. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books. Available at: [Link]

  • Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Invitro Binding Assay Protocol. Unknown Source. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]

  • In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Journal of Visualized Experiments. Available at: [Link]

  • (PDF) A guide to simple, direct, and quantitative in vitro binding assays. ResearchGate. Available at: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Publications. Available at: [Link]

  • Structure-Based Selectivity Optimization of Piperidine–Pteridine Derivatives as Potent Leishmania Pteridine Reductase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Methods used to study the oligomeric structure of G-protein-coupled receptors. Unknown Source. Available at: [Link]

  • Selectivity determinants of GPCR-G protein binding. PMC - NIH. Available at: [Link]

  • Fine-tuning activation specificity of G-protein-coupled receptors via automated path searching. PNAS. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Journal of Natural Science. Available at: [Link]

  • 4-Amino-1-butanol. NIST WebBook. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol, a substituted piperidine derivative. As this compound is specialized and may not h...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol, a substituted piperidine derivative. As this compound is specialized and may not have a widely published, specific Safety Data Sheet (SDS), this guide synthesizes best practices derived from the known hazards of its structural analogs—piperidines and aminobutanols—and the stringent regulatory frameworks established by major safety bodies. The primary directive is to treat the compound as hazardous waste, ensuring the safety of laboratory personnel and environmental protection.

The procedures outlined herein are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to these protocols is not merely a matter of best practice but a legal and ethical obligation for all research professionals.

Part 1: Hazard Characterization and Regulatory Framework

Inferred Hazard Profile

Due to the absence of a specific Safety Data Sheet for 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol, a conservative hazard assessment is necessary based on its constituent chemical groups:

  • Piperidine Moiety: Piperidine and its derivatives are often flammable liquids and are categorized as corrosive, causing severe skin burns and eye damage.[1][2][3] They can also be toxic if inhaled, swallowed, or in contact with skin.[4]

  • Aminobutanol Moiety: Amino alcohols can be corrosive and cause skin and eye irritation or burns.[5][6][7]

  • Overall Profile: Based on these components, 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol should be handled as a flammable, corrosive, and toxic substance .

Therefore, under the EPA's Resource Conservation and Recovery Act (RCRA), this waste must be classified as hazardous due to its likely characteristics of ignitability, corrosivity, and toxicity.[8][9]

Governing Regulations

The disposal of this chemical waste is governed by several key regulations:

  • EPA's Resource Conservation and Recovery Act (RCRA): This federal law establishes the framework for managing hazardous waste from "cradle to grave."[9] Disposal in regular trash or down the sewer is strictly prohibited.[9][10]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[11][12] All personnel handling this waste must be trained on these procedures.[12][13]

  • EPA 40 CFR Part 262, Subpart K: For academic laboratories, these alternative regulations provide specific standards for managing hazardous waste, including removal from the lab within six to twelve months and the development of a Laboratory Management Plan.[8][14][15]

Part 2: Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure all necessary engineering controls and personal protective equipment (PPE) are in place.

Engineering Controls

All handling and preparation for disposal of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol must occur within a certified chemical fume hood to prevent inhalation of vapors.[13] The area should be equipped with an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[16]

Body PartPPE SpecificationRationale
Eyes/Face Safety glasses with side shields and a face shield.Protects against splashes of corrosive material.[17]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with corrosive and toxic material. Contaminated gloves must be disposed of as hazardous waste.[16][17]
Body Flame-retardant laboratory coat.Protects against splashes and potential ignition sources.
Respiratory Use is not typically required if handled in a fume hood.If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[12]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA regulations for the safe disposal of hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is the first and most critical step.[18]

  • DO NOT mix 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol waste with any other waste streams, especially incompatible chemicals like strong oxidizing agents or acids.[11][19]

  • Keep solid and liquid waste forms in separate containers.[20]

  • This waste should be collected as a distinct "corrosive, flammable, toxic organic liquid" or "solid" waste stream.

Step 2: Container Selection and Management

Container integrity is paramount to prevent leaks and exposures.[8]

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.[9][10] Ensure the container is free from damage.[10]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[10] Never leave a funnel in the container opening.[10]

  • Avoid Overfilling: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[10]

Step 3: Waste Labeling

Accurate labeling is a strict regulatory requirement.[9]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, attach your institution's official hazardous waste tag.

  • Complete All Fields: Use full chemical names (no formulas or abbreviations).[9] The label must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol".

    • List all constituents and their approximate percentages if it is a mixture.[10]

    • The date of waste generation (accumulation start date).[9]

    • The physical hazards: Check the boxes for Flammable, Corrosive, and Toxic .[9]

    • Your name, Principal Investigator (PI), and laboratory location.[9]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][14]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[8]

  • Segregation: Store the container away from incompatible materials, heat sources, and direct sunlight.[1][18]

  • Inspection: Inspect the container weekly for any signs of leakage or deterioration.[10]

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is 90% full or has been in accumulation for six months, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[8][10]

  • Follow Institutional Procedures: Complete any required forms or online requests for waste removal as mandated by your EHS department.[9] Professional, licensed hazardous waste contractors will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill:

    • Minor Spill (Manageable by lab staff): If the spill is small, you are trained, and have the proper spill kit, you may clean it up. Don personal protective equipment, neutralize the spill with a suitable agent if applicable (consult with EHS for appropriate neutralizers for bases), and absorb the material with an inert absorbent like vermiculite or sand.[16]

    • Major Spill (Requires EHS): If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it up, secure the area, prevent entry, and call your institution's EHS emergency line immediately.

  • Cleanup and Disposal: All materials used for spill cleanup (absorbent, gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[16]

Part 5: Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol.

G Disposal Workflow for 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Accumulation & Pickup A Waste Generated: 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol B Assess Hazards (Flammable, Corrosive, Toxic) A->B C Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C D Select Compatible Container (HDPE or Glass) C->D E Add Waste to Container (Do not exceed 90% capacity) D->E F Affix & Complete Hazardous Waste Label E->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Container Full or Accumulation Time Limit Reached? G->H I Contact EHS for Pickup H->I Yes J Continue Accumulation (Weekly Inspection) H->J No K Final Disposal at Licensed Facility I->K EHS Collects Waste for Off-site Disposal J->G

Caption: Decision workflow for the safe disposal of 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol.

References

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  • Safety Data Sheet for 1-Amino-2-butanol. TCI Chemicals.
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  • Safety Data Sheet for Piperidine. Penta Chemicals.
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Handling

Personal protective equipment for handling 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol

Executive Summary: The "At a Glance" Safety Profile Do not treat this merely as a solvent or simple reagent. 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol is a complex functionalized amine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "At a Glance" Safety Profile

Do not treat this merely as a solvent or simple reagent. 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol is a complex functionalized amine. Structurally, it combines a piperidine core (known for caustic properties and neuro-activity) with a secondary amine and an alcohol tail.

In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle . We assign this compound a default Occupational Exposure Band (OEB) of 3 (10–100 µg/m³ containment target) due to the high probability of mucous membrane corrosion and potential sensitization.

Critical Hazards:

  • Corrosivity: High pH (Basic).[1] Causes immediate, potentially irreversible eye damage and skin burns.

  • Respiratory Toxicity: Inhalation of mists/vapors may cause severe respiratory irritation and "Glaucopsia" (Blue Haze vision) typical of amine exposure.[1]

  • Sensitization: Potential for skin sensitization upon repeated contact.[1][2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.

The "Why" Behind the Protocol
  • Basicity: The trimethylpiperidinyl group creates a strong organic base.[1] Standard safety glasses are insufficient because basic burns saponify fatty tissues in the eye, penetrating deeper than acid burns.[1] Sealed goggles are mandatory.

  • Permeation: Aliphatic amines are notorious for permeating thin nitrile rubber.[1] Standard 4-mil lab gloves offer <15 minutes of protection against direct contact.[1]

Engineering Control Standards
Control MeasureRequirementValidation Metric
Primary Containment Chemical Fume Hood (CFH)Face velocity: 80–100 fpm (0.4–0.5 m/s) at 18" sash height.[1]
Secondary Containment Spill TrayMust hold 110% of the largest vessel volume.[1]
Atmosphere Inert Gas (Nitrogen/Argon)Recommended.[1] Amines can absorb CO₂ and moisture; keeping the system closed reduces exposure risk.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 handling standards.

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up >100g)Technical Rationale
Eye/Face Chemical Splash Goggles (Indirect Vent)Full Face Respirator OR Goggles + Face ShieldPrevents corneal saponification from basic vapors/splashes.
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Laminate/Barrier (e.g., Silver Shield™) under NitrileAmines permeate nitrile. Laminate films provide >8hr breakthrough time for amines.[1]
Respiratory None required if in Fume Hood.[1][3]PAPR (Loose fitting) or Full Face w/ OV/P100 Cartridges Organic Vapor (OV) cartridge neutralizes amine vapors; P100 stops particulates.[1]
Body Lab Coat (Poly/Cotton) + Chemical ApronTyvek® Coverall (Taped seams)Cotton absorbs amines and holds them against skin.[1] Impervious barriers are required.[1][2][4][5]

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing
  • Glove Check: Inflate nitrile gloves to check for pinholes before donning.[1]

  • Static Control: Use an anti-static gun or ionizer bar.[1] Piperidine derivatives can be combustible; static discharge during powder flow is a risk.[1]

  • Weighing: Perform all weighing inside the fume hood. If using a balance enclosure, ensure it is ducted or HEPA/Carbon filtered.[1]

Phase B: Synthesis & Transfer
  • Liquid Handling: If the substance is a viscous liquid, do not pour.[1] Use a positive-displacement pipette or a cannula transfer system to avoid aerosol generation.[1]

  • Temperature Control: If heating, ensure a reflux condenser is active before heat application to prevent amine vapor escape.

Phase C: Decontamination & Cleanup
  • The "Acid Wash" Technique: Do not clean spills with pure water initially.[1]

    • Absorb bulk material with a chem-mat.[1]

    • Wipe surface with a dilute acetic acid solution (5%) or citric acid.[1] This converts the volatile free base amine into a non-volatile, water-soluble salt.

    • Final wash with soap and water.[1][2][3][6]

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on quantity and physical state.

PPE_Logic_Flow Start Start: Handling 4-[(1,2,5-Trimethylpiperidin-4-yl)amino]butan-2-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Viscous Oil StateCheck->Liquid QuantityCheck Quantity > 10 grams? Solid->QuantityCheck Liquid->QuantityCheck StandardPPE Standard PPE: Fume Hood + Goggles + Double Nitrile QuantityCheck->StandardPPE No (<10g) HighRiskPPE High Risk PPE: Full Face Respirator (OV/P100) + Laminate Gloves (Silver Shield) QuantityCheck->HighRiskPPE Yes (>10g) Decon Decontamination: Neutralize with 5% Acetic Acid StandardPPE->Decon HighRiskPPE->Decon Disposal Disposal: Segregate as Basic Organic Waste Decon->Disposal

Caption: Decision logic for selecting PPE intensity based on physical state and quantity thresholds. Note the escalation to Laminate gloves for larger quantities due to permeation risks.

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: IMMEDIATE irrigation for 15 minutes minimum.[1][6][7] Time is tissue.[1] Do not wait for EMS.

  • Skin Contact: Remove contaminated clothing immediately.[1][4][8][9] Wash with soap and water.[1][2][3][6][9] Do not use solvent (ethanol/acetone) to wash skin; this increases absorption.[1]

  • Inhalation: Move to fresh air. If "blue haze" vision occurs, administration of oxygen may be required (medical professional only).[1]

Waste Disposal Plan
  • Segregation: Do not mix with acidic waste streams (exothermic reaction risk).[1] Label as "Basic Organic Waste - Toxic." [1]

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers if possible, as amines can corrode certain alloys over time.[1]

  • Labeling: Clearly mark "Contains Piperidine Derivative."[1]

References

  • National Institutes of Health (NIH). Occupational Exposure Banding: A systematic evaluation process.[1] (2020).[1] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Piperidine Derivatives (Class Effect).[1] (2023).[1][7][9] Retrieved from

  • DuPont Personal Protection. Permeation Guide for Aliphatic Amines.[1] (2019).[1][5] Retrieved from

  • Merck (MilliporeSigma). Safety Data Sheet: 4-Amino-piperidine derivatives.[1] (2025).[1][4][6][8] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from

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